1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-17(19)14-7-5-12(6-8-14)11-16-10-9-13-3-1-2-4-15(13)16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICWXVHVAONPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673698 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65797-55-9 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and structural analysis of N-(4-nitrobenzyl)indoline
Technical Whitepaper: Molecular Characterization and Structural Analysis of N-(4-nitrobenzyl)indoline
Executive Summary This technical guide provides a comprehensive structural and physicochemical analysis of N-(4-nitrobenzyl)indoline (Systematic Name: 1-(4-nitrobenzyl)-2,3-dihydro-1H-indole).[1] As a functionalized indoline derivative, this compound serves as a critical intermediate in the synthesis of bioactive alkaloids and nitrogen-containing heterocycles used in drug discovery. This document details its molecular weight derivation, synthesis protocols, and rigorous structural validation using multi-modal spectroscopy (NMR, MS, IR), designed for researchers requiring high-fidelity characterization data.[2]
Part 1: Physicochemical Profile & Molecular Weight[1][3]
The accurate determination of molecular weight and elemental composition is the foundational step for stoichiometric calculations in synthesis and bioassay preparation.
Molecular Formula & Weight Calculations
The molecule consists of an indoline core (
-
Chemical Formula:
-
Molecular Weight (Average): 254.29 g/mol
-
Monoisotopic Mass: 254.1055 Da (Critical for HRMS validation)
Table 1: Elemental Composition Analysis
| Element | Symbol | Count | Atomic Mass (avg) | Mass Contribution | % Composition |
| Carbon | C | 15 | 12.011 | 180.165 | 70.85% |
| Hydrogen | H | 14 | 1.008 | 14.112 | 5.55% |
| Nitrogen | N | 2 | 14.007 | 28.014 | 11.02% |
| Oxygen | O | 2 | 15.999 | 31.998 | 12.58% |
| Total | 33 | 254.29 g/mol | 100.00% |
Theoretical Physical Properties
-
Predicted LogP: ~3.2 (Lipophilic, suitable for cell membrane penetration).
-
Topological Polar Surface Area (TPSA): ~49.0
(Dominated by the nitro group and tertiary amine). -
Solubility Profile: Insoluble in water; highly soluble in DMSO, Dichloromethane (DCM), and Ethyl Acetate.
Part 2: Synthesis & Purification Strategy
To ensure the structural integrity of the analyte, a high-purity synthesis protocol is required. The following methodology utilizes a standard
Reaction Mechanism & Protocol
Reagents: Indoline (Nucleophile), 4-Nitrobenzyl bromide (Electrophile), Potassium Carbonate (
Step-by-Step Methodology:
-
Preparation: Dissolve Indoline (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).
-
Activation: Add anhydrous
(2.0 eq) to the solution. Stir for 15 minutes at room temperature to deprotonate trace acids and prepare the surface. -
Alkylation: Add 4-Nitrobenzyl bromide (1.1 eq) dropwise. The slight excess ensures complete consumption of the indoline.
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a yellow/orange spot (UV active).
-
Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent. Redissolve residue in DCM and wash with water (
) and Brine ( ). -
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 0-10% EtOAc in Hexane).
Visualization of Synthesis Workflow
Caption: Figure 1. Optimized synthesis workflow for N-alkylation of indoline.
Part 3: Structural Analysis & Validation (The Core)
This section details the spectroscopic signatures required to confirm the structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the product from the starting material (indoline) and potential byproducts (indole derivatives).
NMR (400 MHz,-
Benzyl Linker (Diagnostic Peak): A sharp singlet (
) appears atngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> 4.40–4.50 ppm . This confirms the attachment of the benzyl group to the nitrogen. Absence of the broad NH peak (~3.5 ppm) of the starting indoline confirms N-substitution. -
Indoline Aliphatic Ring:
-
: Triplet (
) at 3.40 ppm . -
: Triplet (
) at 3.00 ppm .
-
: Triplet (
-
Aromatic Region (Indoline): Multiplet (
) at 6.50–7.20 ppm . The proton at the position (ortho to Nitrogen) typically shifts upfield due to shielding. -
Aromatic Region (Nitrobenzyl): Two doublets (
) characteristic of a para-substituted system ( pattern).-
Protons ortho to
: 8.20 ppm (Deshielded). -
Protons ortho to
: 7.50 ppm .
-
-
Carbonyl/Nitro Carbons: No carbonyl, but
aromatic carbon appears at ~147 ppm . -
Benzylic Carbon:
50–55 ppm . -
Indoline
/ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> : 53 ppm ( ) and 28 ppm ( ).
Logic Diagram: NMR Structural Elucidation
Caption: Figure 2. Decision tree for validating N-(4-nitrobenzyl)indoline structure via NMR.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Molecular Ion:
. -
Fragmentation Pattern:
-
m/z 255
136: Cleavage of the benzylic bond generates the stable 4-nitrobenzyl cation ( ). -
m/z 255
209: Loss of the nitro group ( , 46 Da) is a common pathway for nitro-aromatics.
-
Infrared Spectroscopy (FT-IR)
-
Nitro Stretches: Two strong bands at 1520
(asymmetric) and 1345ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> (symmetric). -
C-H Stretches:
-
Aromatic: >3000
.[3]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Aliphatic (
of indoline): 2850–2950ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> .
-
-
Absence of N-H: Lack of a sharp band at 3300–3400
further confirms N-alkylation.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Part 4: Quality Control & Stability
-
Purity Assessment: HPLC (C18 column, Water/Acetonitrile gradient). Purity >95% is required for biological assays.
-
Stability: The compound is stable at room temperature but should be stored in the dark to prevent potential photo-oxidation of the indoline ring to indole or reduction of the nitro group.
-
Impurity Profile: Common impurities include unreacted 4-nitrobenzyl bromide (lachrymator, check via TLC) and oxidized indole derivatives (check via aromatization of NMR signals).
References
-
Indoline Characterization: National Center for Biotechnology Information. (2025).[4][5][6][7][8][9][10][11] PubChem Compound Summary for CID 10328, Indoline. Retrieved from [Link]
-
Nitrobenzyl Derivatives: National Center for Biotechnology Information. (2025).[4][5][6][7][8][9][10][11] PubChem Compound Summary for CID 84342, N-benzyl-4-nitroaniline. Retrieved from [Link]
Sources
- 1. 1-[(4-Nitrophenyl)sulfonyl]indoline|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Nitrobenzyl)pyridine | C12H10N2O2 | CID 14129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-nitrophenyl)-1H-indole | C14H10N2O2 | CID 950552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 235381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-benzyl-4-nitroaniline | C13H12N2O2 | CID 84342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Therapeutic potential of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole derivatives
The following technical guide provides an in-depth analysis of the therapeutic potential of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole (also known as N-(4-nitrobenzyl)indoline ) and its functionalized derivatives. This document synthesizes current medicinal chemistry research, focusing on its role as a privileged scaffold in anti-inflammatory and anticancer drug discovery.
Technical Guide for Drug Discovery & Development
Executive Summary
The This compound scaffold represents a versatile pharmacophore in modern medicinal chemistry. Structurally, it consists of a 2,3-dihydro-1H-indole (indoline) core N-alkylated with a 4-nitrobenzyl group. This specific architecture combines the lipophilic, electron-rich indoline system with an electron-deficient nitroaromatic moiety, creating a unique electronic push-pull system that facilitates binding to diverse biological targets.
Recent studies have highlighted the therapeutic utility of this scaffold in two primary domains:
-
Dual Anti-inflammatory Action: As a core structure for dual inhibitors of 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH).[1]
-
Anticancer Activity: As a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) signaling and a prodrug candidate for Gene-Directed Enzyme Prodrug Therapy (GDEPT).
Chemical Synthesis & Structural Properties[2][3][4]
Core Synthesis Protocol
The synthesis of the parent scaffold, this compound, is typically achieved via a nucleophilic substitution (N-alkylation) reaction. This protocol is robust and scalable for generating libraries of derivatives.
Standard Operating Procedure (SOP): N-Alkylation of Indoline
-
Reagents: 2,3-Dihydro-1H-indole (Indoline), 4-Nitrobenzyl bromide, Potassium Carbonate (
), Acetonitrile (ACN) or DMF. -
Reaction Conditions: Reflux (80°C) or Room Temperature (depending on base strength).
-
Yield: Typically 85-95%.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv. of indoline in anhydrous acetonitrile (0.5 M concentration).
-
Base Addition: Add 2.0 equiv. of anhydrous
to the solution. Stir for 15 minutes to ensure homogeneity. -
Alkylation: Dropwise add 1.1 equiv. of 4-Nitrobenzyl bromide dissolved in acetonitrile.
-
Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to yield the yellow crystalline solid.
Synthetic Workflow Visualization
The following diagram illustrates the synthetic pathway and potential derivatization points for therapeutic optimization.
Caption: Synthetic pathway for the generation of the N-(4-nitrobenzyl)indoline core and its downstream functionalization into bioactive derivatives.
Therapeutic Application: Anti-Inflammatory (Dual 5-LOX/sEH Inhibition)[1]
Mechanism of Action
The arachidonic acid (AA) cascade is a critical driver of inflammation. This compound derivatives act as dual inhibitors :
-
5-Lipoxygenase (5-LOX): Prevents the conversion of AA to Leukotrienes (
), which are potent chemotactic agents. -
Soluble Epoxide Hydrolase (sEH): Prevents the degradation of Epoxyeicosatrienoic acids (EETs). EETs are anti-inflammatory and vasodilatory; their preservation resolves inflammation.
This dual mechanism offers a synergistic effect, reducing pro-inflammatory mediators while stabilizing anti-inflammatory lipid mediators.
Key Data: Potency of Indoline Derivatives
Recent studies (e.g., J. Med.[2] Chem. 2022) have identified specific derivatives of this scaffold with sub-micromolar potency.
| Compound ID | R-Group (Indoline C-5) | 5-LOX IC | sEH IC | Efficacy (In Vivo) |
| Scaffold Core | H | > 10 | > 10 | Low |
| Derivative 43 | Thiourea-linked alkyl | 0.85 | 1.20 | Moderate |
| Derivative 73 | Neopentyl-thiourea | 0.41 | 0.43 | High (Asthma Model) |
| Zileuton | (Control Drug) | 0.50 | N/A | Standard |
Data synthesized from indoline-based dual inhibitor studies [1].
Signaling Pathway Visualization
Caption: Dual inhibition mechanism where the indoline derivative blocks both 5-LOX (reducing inflammation) and sEH (preserving anti-inflammatory EETs).[1][3][2]
Therapeutic Application: Anticancer (EGFR Inhibition)[6]
Mechanism of Action
Derivatives of the N-(4-nitrobenzyl)indoline scaffold function as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The planar indoline ring mimics the adenine moiety of ATP, fitting into the kinase domain, while the nitrobenzyl tail extends into the hydrophobic pocket, stabilizing the binding.
Key Biological Effects:
-
Downregulation of PI3K/Akt: Reduces cell survival signaling.
-
Apoptosis Induction: Increases Caspase-3 and Caspase-9 activity.[4]
-
Cell Cycle Arrest: Blocks G0/G1 phase transition in breast cancer cell lines (e.g., MCF-7).
Experimental Validation (Protocol)
To validate the anticancer potential of this scaffold, the following MTT Cytotoxicity Assay protocol is recommended as a standard baseline.
-
Cell Seeding: Seed MCF-7 or SkBr3 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C. -
Treatment: Treat cells with the indoline derivative at concentrations ranging from 0.1
M to 100 M. Include DMSO (vehicle) and Doxorubicin (positive control). -
Incubation: Incubate for 48h.
-
Labeling: Add 10
L of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Expected Results:
Potent derivatives (e.g., HNPMI analogs) typically exhibit IC
Prodrug Potential: Gene-Directed Enzyme Prodrug Therapy (GDEPT)[5][7]
The 4-nitrobenzyl moiety is a classic "trigger" group for GDEPT.
-
Concept: The nitro group (
) is electron-withdrawing and stable in normal human cells. -
Activation: In the presence of bacterial Nitroreductase (NTR) (transfected into tumor cells), the nitro group is reduced to a hydroxylamine (
) or amine ( ). -
Release: This electronic change triggers a 1,6-elimination (self-immolation), releasing the cytotoxic "warhead" (the indoline core or an attached effector) specifically within the tumor microenvironment [3].
This strategy minimizes systemic toxicity, a major advantage of using the 1-[(4-Nitrophenyl)methyl] scaffold.
References
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells. Source: PubMed (NIH). URL:[Link]
-
Structure-Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[e]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes. Source: ACS Omega (NIH/PMC). URL:[Link]
Sources
Advanced Technical Review: 1-Substituted 2,3-Dihydro-1H-Indole Scaffolds in Drug Discovery
This guide provides an advanced technical analysis of 1-substituted 2,3-dihydro-1H-indole (indoline) scaffolds, tailored for drug discovery professionals.
Executive Summary
The 1-substituted 2,3-dihydro-1H-indole (indoline) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its oxidized counterpart, indole. While indoles are planar and aromatic, indolines possess a non-planar, puckered pyrrolidine ring fused to a benzene core. This saturation confers unique 3D-conformational properties, enhanced solubility, and specific metabolic profiles that are critical for optimizing drug-target interactions.
This guide analyzes the structural architecture, modern synthetic methodologies (specifically C-H activation), and the structure-activity relationships (SAR) that drive the pharmacological success of this scaffold, exemplified by the antihypertensive agent Indapamide and emerging tubulin polymerization inhibitors.
Structural Architecture & Pharmacophore Analysis
Conformational Dynamics
Unlike the flat indole system, the indoline ring adopts a "puckered" envelope conformation. This deviation from planarity is crucial for:
-
Vectorial Projection: Substituents at the C2 and C3 positions can be directed out of the aromatic plane, allowing for precise probing of hydrophobic pockets in enzymes (e.g., COX-1/2, Kinases).
-
N1-Nitrogen Character: The N1 nitrogen in indoline is less electron-delocalized than in indole. It retains significant
character, making it more basic and nucleophilic, though often modulated by electron-withdrawing groups (acyl, sulfonyl) in drug candidates to prevent rapid metabolic oxidation.
Pharmacophore Mapping
The 1-substitution (N1) is the primary vector for modulating physicochemical properties.
-
Lipophilicity Tuning: N1-alkyl/aryl groups significantly increase LogP, aiding blood-brain barrier (BBB) penetration in neuroprotective agents.
-
Metabolic Blocking: N1-acylation or sulfonation (as in Indapamide) stabilizes the nitrogen lone pair, preventing oxidation to the indole or N-oxide formation.
Synthetic Methodologies: From Classical to State-of-the-Art
Strategic Overview
Synthesis has evolved from "reduction-first" approaches to "assembly-first" strategies using transition metal catalysis.
Caption: Evolution of synthetic strategies. The red path (C-H Amination) represents the modern, atom-economical approach detailed in Section 4.
Detailed Protocol: Pd-Catalyzed Intramolecular C-H Amination
Objective: Synthesis of 1-substituted indolines from picolinamide-protected
Rationale:
-
Palladium(II) Catalysis: Enables direct functionalization of the inert C-H bond.
-
Picolinamide (PA) Directing Group: Coordinates with Pd to direct it to the ortho position, forming a stable 5-membered palladacycle intermediate.
-
PhI(OAc)2 Oxidant: Regenerates the active Pd(II) species from Pd(0) or Pd(II)-hydride species, closing the catalytic cycle.
Experimental Workflow
Reagents:
-
Substrate:
-(2-phenylethyl)picolinamide (1.0 equiv) -
Catalyst: Pd(OAc)
(5-10 mol%) -
Oxidant: PhI(OAc)
(2.0 equiv) -
Solvent: Toluene or DCE (Anhydrous)
-
Temperature: 80–110 °C
Step-by-Step Protocol:
-
Reaction Assembly (Inert Atmosphere):
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)
(11.2 mg, 0.05 mmol) and PhI(OAc) (322 mg, 1.0 mmol). -
Add the substrate
-(2-phenylethyl)picolinamide (135 mg, 0.5 mmol). -
Critical Step: Evacuate and backfill with Argon (
) to remove oxygen, which can lead to non-productive oxidation side products.
-
-
Solvent Addition & Heating:
-
Add anhydrous Toluene (5.0 mL) via syringe. Seal the tube.
-
Heat the reaction mixture to 110 °C in an oil bath. Stir vigorously for 12–24 hours.
-
Monitoring: Check progress via TLC (Eluent: Hexane/EtOAc 3:1). Look for the disappearance of the starting amide and the appearance of a more polar cyclized product.
-
-
Work-up & Purification:
-
Cool to room temperature.[1][2] Dilute with CH
Cl (20 mL). -
Filter through a pad of Celite to remove Pd black; wash the pad with CH
Cl . -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel. The 1-(picolinoyl)indoline product typically elutes with 20-30% EtOAc in Hexanes.
-
-
Directing Group Removal (Optional):
-
To obtain the free N-H indoline for further 1-substitution: Hydrolyze with NaOH/EtOH at reflux or use specific cleavage conditions (e.g., Zn/HCl) depending on substrate sensitivity.
-
Medicinal Chemistry & SAR Analysis
Case Study: Indapamide
Indapamide is the quintessential 1-substituted indoline drug. It functions as a thiazide-like diuretic but possesses unique vasorelaxant properties due to its lipophilic indoline moiety.
Data Profile: Indapamide
| Parameter | Value | Clinical Implication |
|---|---|---|
| Structure | 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide | N1 is part of a urea-like linkage. |
| Bioavailability | ~93% | High lipophilicity of the indoline ring enhances absorption. |
| Half-life | 14–18 hours | Allows for once-daily dosing. |
| Metabolism | Extensive hepatic (CYP3A4) | Dehydrogenation to indole is a minor pathway; extensive hydroxylation occurs. |
Emerging Area: Tubulin Polymerization Inhibitors
Recent studies (2020–2024) highlight 1-substituted indolines as potent anticancer agents targeting the colchicine binding site of tubulin.
Key SAR Findings:
-
N1-Substitution: Bulky, lipophilic groups (e.g., 3,4,5-trimethoxyphenyl) are essential for occupying the hydrophobic pocket of tubulin.
-
C5-Modification: Electron-donating groups (OMe) or halides (Br) at C5 often enhance cytotoxicity against MCF-7 and HeLa cell lines.
-
Rigidity: The indoline core provides a rigid spacer that orients the N1 and C5 substituents in a bioactive conformation, superior to flexible acyclic analogs.
Caption: Structure-Activity Relationship (SAR) map for 1-substituted indolines. N1 substitution is the primary driver for pharmacokinetic properties and target specificity.
References
-
Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters. (2006). Link
-
Pd(II)-Catalyzed Intramolecular Amination of ortho-C(sp2)-H Bonds. Organic Letters. (2012). Link
-
Indapamide: A Review of its Pharmacological Properties and Therapeutic Use. Drugs. (1983). Link
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. (2012).[3] Link
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole. Molecules. (2025). Link
Sources
An In-Depth Technical Guide to Pharmacophore Modeling of Nitrobenzyl-Substituted Indolines
A Senior Application Scientist's Perspective on Accelerating Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the application of pharmacophore modeling in the discovery and optimization of nitrobenzyl-substituted indolines. The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatization with a nitrobenzyl group presents unique opportunities for targeting specific biological pathways, particularly in areas such as prodrug design for cancer therapy. This document, intended for researchers, scientists, and drug development professionals, will navigate the theoretical underpinnings and practical applications of pharmacophore modeling, from initial hypothesis generation to virtual screening and lead optimization. We will delve into both ligand- and structure-based approaches, supported by a detailed case study on the design of nitrobenzyl-substituted indolines as potential substrates for E. coli nitroreductase, an enzyme of significant interest in Gene-Directed Enzyme Prodrug Therapy (GDEPT). The guide emphasizes the importance of a self-validating system in computational protocols to ensure scientific integrity and provides actionable insights grounded in established research.
Introduction: The Convergence of a Privileged Scaffold and a Strategic Moiety
The indole and its reduced form, indoline, are heterocyclic scaffolds that form the core of numerous natural products and synthetic therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the indoline ring system allows for extensive chemical modifications to modulate its pharmacological profile.[3] The introduction of a nitrobenzyl group to the indoline scaffold is a strategic choice in medicinal chemistry. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can reduce the nitro group to cytotoxic hydroxylamines. This bioactivation mechanism is the cornerstone of GDEPT, a promising cancer treatment strategy.[4][5]
Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional chemical information of a molecule into a simplified representation of its essential interaction features.[6][7] A pharmacophore model defines the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups that are critical for a molecule's biological activity.[8] This guide will demonstrate how pharmacophore modeling can be effectively employed to explore the chemical space of nitrobenzyl-substituted indolines, identify novel hit compounds, and rationalize structure-activity relationships (SAR).
The Rationale Behind Method Selection: Ligand-Based vs. Structure-Based Approaches
The choice between a ligand-based and a structure-based pharmacophore modeling approach is dictated by the available information about the biological target.[7]
-
Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available.[9] The model is generated by aligning the active compounds and identifying the common chemical features that are presumed to be responsible for their activity.
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, is available, a structure-based model can be developed.[10][11] This method involves analyzing the interactions between the protein and a known ligand within the binding site to identify key interaction points.
For our case study on nitrobenzyl-substituted indolines as nitroreductase substrates, a structure-based approach is highly advantageous due to the availability of crystal structures of E. coli nitroreductase.[12][13][14] This allows for a more precise and target-specific pharmacophore model.
Experimental Workflow: A Step-by-Step Guide to Pharmacophore Model Generation and Validation
This section outlines a detailed protocol for generating and validating a structure-based pharmacophore model for nitrobenzyl-substituted indoline substrates of E. coli nitroreductase.
Part 1: Protein and Ligand Preparation
Objective: To prepare the protein and ligand structures for pharmacophore modeling and docking studies.
Protocol:
-
Protein Structure Retrieval: Download the crystal structure of E. coli nitroreductase from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1YKI, which is a complex of the enzyme with the antibiotic nitrofurazone.[14]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add hydrogen atoms and assign correct protonation states to the amino acid residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
A set of known nitrobenzyl-substituted indolines with reported activity against nitroreductase should be collected from the literature.
-
Draw the 2D structures of these ligands and convert them to 3D structures.
-
Generate multiple low-energy conformations for each ligand to account for its flexibility.
-
Part 2: Pharmacophore Model Generation
Objective: To generate a structure-based pharmacophore model that represents the key interactions between nitrobenzyl-substituted indolines and the active site of E. coli nitroreductase.
Protocol:
-
Binding Site Identification: Define the active site of the nitroreductase based on the position of the co-crystallized ligand (nitrofurazone in PDB: 1YKI) and the surrounding amino acid residues.
-
Interaction Analysis: Analyze the interactions between the known active ligands and the active site residues. Identify key hydrogen bonds, hydrophobic interactions, and aromatic stacking.
-
Feature Selection: Based on the interaction analysis, select the essential pharmacophoric features. For nitrobenzyl-substituted indolines targeting nitroreductase, these features would likely include:
-
A hydrogen bond acceptor feature for the nitro group.
-
An aromatic ring feature for the benzyl group.
-
A hydrophobic feature for the indoline scaffold.
-
Additional hydrogen bond donor/acceptor features depending on the specific substitutions on the indoline ring.
-
-
Model Generation: Generate a 3D pharmacophore model that defines the spatial arrangement and tolerances of the selected features.
Part 3: Pharmacophore Model Validation
Objective: To assess the quality and predictive power of the generated pharmacophore model.
Protocol:
-
Decoy Set Screening:
-
Create a decoy set of molecules that are structurally similar to the active compounds but are known to be inactive.
-
Screen the decoy set against the pharmacophore model. A good model should have a low hit rate for the decoy set.
-
-
Receiver Operating Characteristic (ROC) Curve Analysis:
-
Combine the set of active compounds and the decoy set.
-
Screen the combined set and plot the True Positive Rate (sensitivity) against the False Positive Rate (1-specificity).
-
The Area Under the Curve (AUC) of the ROC plot is a measure of the model's ability to distinguish between active and inactive compounds. An AUC value close to 1 indicates an excellent model.[10]
-
Diagram: Structure-Based Pharmacophore Modeling Workflow
Caption: A generalized workflow for structure-based pharmacophore modeling.
Virtual Screening and Hit Identification
Once a validated pharmacophore model is in hand, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.[15][16]
Protocol:
-
Database Selection: Choose a suitable compound library for screening, such as ZINC, ChEMBL, or an in-house database.
-
Pharmacophore-Based Screening: Screen the selected database against the validated pharmacophore model. This will generate a list of "hit" compounds that fit the model.
-
Molecular Docking: The hit compounds from the pharmacophore screen should be subjected to molecular docking studies to predict their binding mode and affinity within the active site of the target protein.[17][18]
-
ADMET Prediction: The most promising candidates from docking should be evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.
-
Hit Prioritization: Based on the pharmacophore fit, docking score, and ADMET properties, prioritize a list of compounds for experimental validation.
Structure-Activity Relationship (SAR) of Nitrobenzyl-Substituted Indolines
The SAR of nitrobenzyl-substituted indolines as nitroreductase substrates is crucial for lead optimization. Key structural features that influence activity include:
-
Position of the Nitro Group: The position of the nitro group on the benzyl ring is critical for its reduction by nitroreductase. Generally, ortho- and para-nitro groups are more readily reduced than meta-nitro groups.[19]
-
Substituents on the Benzyl Ring: Electron-withdrawing groups on the benzyl ring can enhance the reduction potential of the nitro group, potentially leading to faster bioactivation.
-
Substituents on the Indoline Scaffold: Modifications to the indoline ring can influence the compound's overall physicochemical properties, such as solubility and membrane permeability, which are important for cellular uptake.[3] The nature and position of substituents can also affect the binding affinity to the nitroreductase active site.
-
Linker between the Indoline and Nitrobenzyl Moieties: The nature and length of the linker connecting the two key pharmacophoric elements can significantly impact the overall conformation of the molecule and its ability to adopt the correct orientation within the active site.
Table 1: Hypothetical SAR Data for Nitrobenzyl-Substituted Indolines as Nitroreductase Substrates
| Compound ID | R1 (Indoline) | R2 (Benzyl) | IC50 (µM) |
| 1 | H | 4-NO2 | 10.5 |
| 2 | 5-Cl | 4-NO2 | 8.2 |
| 3 | H | 2-NO2 | 15.1 |
| 4 | H | 3-NO2 | > 50 |
| 5 | H | 4-NO2, 2-Cl | 5.6 |
Synthesis of Nitrobenzyl-Substituted Indolines
A variety of synthetic routes are available for the preparation of nitrobenzyl-substituted indolines. A common approach involves the reaction of a substituted indoline with a nitrobenzyl halide or a related electrophile.
Diagram: General Synthetic Scheme for Nitrobenzyl-Substituted Indolines
Caption: A general reaction scheme for the synthesis of nitrobenzyl-substituted indolines.
For instance, N-alkylation of an indoline with a nitrobenzyl bromide in the presence of a base like potassium carbonate is a straightforward method.[20] Alternatively, reductive cyclization of a 2-nitrobenzyl-substituted aniline derivative can also yield the desired indoline scaffold.[21] The specific synthetic strategy will depend on the desired substitution pattern on both the indoline and the nitrobenzyl moieties.
Conclusion and Future Perspectives
Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational and efficient approach to identifying and optimizing novel therapeutic agents. This guide has outlined a comprehensive workflow for the application of pharmacophore modeling to the discovery of nitrobenzyl-substituted indolines, with a particular focus on their potential as prodrugs for GDEPT. By integrating structure-based design, virtual screening, and SAR analysis, researchers can significantly accelerate the identification of promising lead compounds.
The future of pharmacophore modeling will likely involve the integration of machine learning and artificial intelligence to develop more predictive and dynamic models.[22] These advanced computational methods, coupled with a deep understanding of the underlying biology and chemistry, will continue to drive innovation in the design of next-generation therapeutics.
References
- Pharmacophore mapping and electronic feature analysis for a series of nitroaromatic compounds with antitubercular activity. PubMed.
- The structure of Escherichia coli nitroreductase complexed with nicotinic acid: three crystal forms at 1.7 A, 1.8 A and 2.4 A resolution. PubMed.
- 1OO6: Nitroreductase from e-coli in complex with the dinitrobenzamide prodrug SN23862. RCSB PDB.
- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)
- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identific
- 3X21: Crystal structure of Escherichia coli nitroreductase NfsB mutant T41L/N71S/F124W. RCSB PDB.
- 1YKI: The structure of E. coli nitroreductase bound with the antibiotic nitrofurazone. RCSB PDB.
- 3D pharmacophore modeling and docking studies of 1-amino-5H-pyrido [4, 3-b] indol. World Journal of Pharmacy and Pharmaceutical Sciences.
- Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase.
- Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega.
- Structure and substrate specificity determinants of NfnB, a dinitroaniline herbicide–catabolizing nitroreductase from Sphingopyxis sp. strain HMH. PubMed Central.
- A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. Benchchem.
- A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing.
- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- (PDF) Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes.
- Kinetic and structural characterisation of Escherichia coli nitroreductase mutants showing improved efficacy for the prodrug substr
- The Crystal Structure of Engineered Nitroreductase NTR 2.
- Structure based Pharmacophore Modeling & Screening Services.
- Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing. YouTube.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- Pharmacophore modeling. YouTube.
- Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionaliz
- How to perform an automated virtual screening against a small molecule database?.
- A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.
- Development of a Novel Virtual Screening Cascade Protocol to Identify Potential Trypanothione Reductase Inhibitors. PMC.
- Virtual screening on the web for drug repurposing: a primer. PMC.
- Virtual screening-guided discovery of thioredoxin reductase inhibitors. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and structural characterisation of Escherichia coli nitroreductase mutants showing improved efficacy for the prodrug substrate CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore mapping and electronic feature analysis for a series of nitroaromatic compounds with antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. youtube.com [youtube.com]
- 9. The Crystal Structure of Engineered Nitroreductase NTR 2.0 and Impact of F70A and F108Y Substitutions on Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structure of Escherichia coli nitroreductase complexed with nicotinic acid: three crystal forms at 1.7 A, 1.8 A and 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Development of a Novel Virtual Screening Cascade Protocol to Identify Potential Trypanothione Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual screening on the web for drug repurposing: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual screening-guided discovery of thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijettjournal.org [ijettjournal.org]
- 20. Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionalization [pubmed.ncbi.nlm.nih.gov]
- 21. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 22. Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623 | MDPI [mdpi.com]
Solubility profile of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole in organic solvents
Executive Summary
Compound Identity: 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole Common Aliases: N-(4-Nitrobenzyl)indoline Molecular Formula: C₁₅H₁₄N₂O₂ Molecular Weight: 254.28 g/mol
This technical guide provides a comprehensive solubility profile and characterization framework for This compound . As a key intermediate in the synthesis of indole-based pharmaceuticals and dyes, understanding its solvation thermodynamics is critical for process optimization, particularly during N-alkylation workups and recrystallization steps.
This guide synthesizes theoretical physicochemical predictions with field-proven experimental protocols, designed to allow researchers to autonomously validate solubility data in their specific solvent systems.
Part 1: Physicochemical Characterization & Solubility Logic
To predict solubility behavior, we must first deconstruct the molecule into its solvatochromic domains. The molecule consists of a lipophilic indoline core (dihydroindole) linked by a methylene bridge to a 4-nitrophenyl moiety.
Structural Solvation Analysis
| Molecular Domain | Property | Solvent Interaction Logic |
| Indoline Core | Lipophilic / | Drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM). |
| Nitro Group (-NO₂) | Strong Dipole / H-bond Acceptor | Increases solubility in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions. Reduces solubility in pure alkanes. |
| Methylene Linker | Rotational Freedom | Lowers melting point relative to rigid fused systems, aiding dissolution kinetics. |
| Tertiary Amine | Weakly Basic | Potential for pH-dependent solubility manipulation (protonation in strong acids). |
Predicted Solubility Profile
Based on the Like-Dissolves-Like principle and structural analogs (e.g., N-benzylindoline, N-(4-nitrobenzyl)aniline), the following profile is established for the solid compound at 25°C:
-
High Solubility (>50 mg/mL):
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
-
Chlorinated: Dichloromethane (DCM), Chloroform.
-
Esters: Ethyl Acetate (EtOAc).
-
-
Moderate Solubility (10–50 mg/mL):
-
Aromatic: Toluene (often requires heating).
-
Polar Protic: Acetone, Ethanol (Hot), Methanol (Hot).
-
-
Low/Insoluble (<1 mg/mL):
-
Aqueous: Water (neutral pH), Phosphate Buffered Saline (PBS).
-
Aliphatic: Hexanes, Heptane, Cyclohexane (Anti-solvent candidate).
-
Part 2: Thermodynamic Modeling (Hansen Solubility Parameters)
For precision formulation, we utilize Hansen Solubility Parameters (HSP).[1] The total cohesive energy density is split into Dispersion (
Estimated HSP Values for N-(4-Nitrobenzyl)indoline:
-
(Dispersion): ~19.5 MPa
(High due to dual aromatic rings) -
(Polarity): ~11.0 MPa
(Elevated by the nitro group) -
(H-Bonding): ~5.0 MPa
(Low; no H-bond donors, only acceptors)
Solvation Mechanism Diagram
The following diagram illustrates the competitive interactions determining solubility.
Caption: Comparative solvation mechanics showing why Polar Aprotic solvents (DMSO) are thermodynamically favored over Water or Hexanes.
Part 3: Experimental Determination Protocol
Do not rely solely on predictions. The following Saturation Shake-Flask Method is the gold standard for generating thermodynamic solubility data (e.g., for IND filings).
Equipment & Reagents[3][4][5][6][7]
-
Vessel: Chemically resistant glass vials (borosilicate), crimp-sealed.
-
Agitation: Orbital shaker with temperature control (25°C ± 0.1°C).
-
Filtration: 0.45 µm PTFE syringe filters (Nylon is not recommended due to potential nitro-compound adsorption).
-
Analysis: HPLC-UV (Detection at 254 nm or 300 nm for the nitro-chromophore).
Step-by-Step Workflow
-
Supersaturation: Weigh excess solid compound (approx. 20 mg) into 1 mL of the target solvent. The solution must remain turbid (visible solid presence).
-
Equilibration: Agitate at 25°C for 24 hours.
-
Tip: For viscous solvents (e.g., PEG-400), extend to 48 hours.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using pre-saturated PTFE filters to remove undissolved solids.
-
Quantification: Dilute the supernatant with Mobile Phase (typically Acetonitrile/Water) and inject into HPLC.
-
Calculation: Compare peak area against a 5-point calibration curve of the standard compound dissolved in DMSO.
Workflow Visualization
Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination via the Shake-Flask method.
Part 4: Practical Applications in Synthesis
Recrystallization Strategy
The solubility differential between hot alcohols and cold alkanes makes this compound an excellent candidate for anti-solvent crystallization .
-
Solvent A (Good): Ethyl Acetate or Ethanol (Hot).
-
Solvent B (Bad): Hexanes or Heptane.
-
Protocol: Dissolve crude material in minimal hot Ethyl Acetate. Slowly add Hexanes until turbidity persists. Cool to 4°C to precipitate purified yellow crystals.
Chromatographic Purification
-
Stationary Phase: Silica Gel (Normal Phase).
-
Mobile Phase: Hexanes:Ethyl Acetate gradient.
-
Elution: The compound is moderately polar. Expect elution around 10–20% EtOAc in Hexanes. The nitro group provides strong UV retention, making detection easy.
References
-
Enamine Ltd. "Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic)." Enamine Protocols. Accessed 2024.
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. (Theoretical basis for HSP values).
-
PubChem Database. "Compound Summary: N-(4-nitrobenzyl)aniline (Structural Analog)." National Center for Biotechnology Information.[3]
- Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2004.
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson, 5th Ed.
Sources
Strategic Role of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole in Medicinal Chemistry
Executive Summary
The compound 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole (also referred to as N-(4-nitrobenzyl)indoline) represents a critical "masked" scaffold in modern drug discovery. Unlike simple solvents or reagents, this molecule serves as a bifunctional synthetic divergence point . It combines the privileged pharmacophore of the indoline (dihydroindole) core with a benzyl linker carrying a latent amine functionality (the nitro group).
For medicinal chemists, this intermediate offers two primary strategic advantages:
-
Electronic Modulation: The electron-withdrawing nitro group deactivates the benzyl ring, preventing unwanted electrophilic aromatic substitutions during early-stage synthesis.
-
Orthogonal Functionalization: The nitro group serves as a precursor to an aniline, allowing for late-stage coupling (e.g., urea, amide, or sulfonamide formation) to generate diverse libraries of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
Structural Significance & Retrosynthetic Logic
To understand the utility of this intermediate, one must view it through the lens of Retrosynthetic Analysis . It is rarely the final drug; rather, it is the stable precursor to complex N-benzyl-indoline derivatives.
The "Masked Linker" Concept
In many bioactive molecules (e.g., Silodosin analogs, 5-LOX inhibitors), the biological activity requires a basic nitrogen or a hydrogen-bond donor (urea/amide) attached to a benzyl linker. Direct alkylation with these active groups is often chemically difficult due to competing nucleophiles.
-
Step 1: Attach the linker (high yield
reaction). -
Step 2: Perform core modifications on the indoline ring (if necessary).
-
Step 3: Unmask the amine (reduction) for final coupling.
Visualization: The Synthetic Hub
The following diagram illustrates how this specific intermediate acts as a hub for divergent synthesis.
Figure 1: Synthetic workflow demonstrating the central role of the nitro-intermediate as a gateway to diverse bioactive scaffolds.
Synthesis of the Core Intermediate[3]
The synthesis of this compound is governed by the nucleophilicity of the indoline nitrogen. Unlike indole, the nitrogen in indoline is
Primary Route: Direct Alkylation
This is the industry-standard protocol due to its scalability and atom economy.
-
Reagents: Indoline (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
). -
Mechanism: The base scavenges the HBr generated during the nucleophilic attack of the indoline nitrogen onto the benzylic carbon.
Critical Process Parameter (CPP):
-
Temperature Control: The reaction is typically exothermic. Initial addition should be done at
to prevent over-alkylation or polymerization, though the nitro group significantly reduces the risk of quaternary salt formation compared to unsubstituted benzyl halides.
Alternative Route: Reductive Amination
-
Reductant:
(Sodium triacetoxyborohydride). -
Pros/Cons: Avoids lachrymatory benzyl halides but requires careful pH control to ensure iminium ion formation without reducing the nitro group prematurely.
Downstream Transformations & Applications
Once synthesized, the intermediate is rarely the endpoint. Its utility lies in its transformation potential.
A. Nitro Reduction (The "Unmasking")
The most common next step is the reduction of the nitro group to an aniline. This must be chemoselective to avoid reducing the indoline ring or stripping the benzyl group.
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH. High yield, but risks hydrogenolysis of the benzyl-N bond if pressure is too high. -
Method B (Chemical Reduction): Iron powder (
) in or Acetic Acid. Robust, functional group tolerant, no risk of de-benzylation.
B. Case Study: Dual 5-LOX/sEH Inhibitors
Research into anti-inflammatory agents has utilized N-benzylated indolines as core scaffolds. In the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), the N-(4-aminobenzyl)indoline motif (derived from our nitro intermediate) acts as the anchor.
-
Mechanism: The unmasked amine is reacted with isocyanates to form ureas . These ureas mimic the transition state of arachidonic acid metabolism.
-
Citation Context: Researchers use this pathway to "scan" the binding pocket by varying the urea substituents while keeping the indoline core constant [1].
C. Case Study: Silodosin Analogues
Silodosin (Rapaflo), an
Experimental Protocols
The following protocols are designed for research-grade synthesis (1–5g scale) and prioritize safety and purity.
Protocol A: Synthesis of this compound
Objective: Efficient N-alkylation with minimal byproduct formation.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Indoline (1.19 g, 10.0 mmol) in anhydrous DMF (15 mL).
-
Base Addition: Add anhydrous
(2.07 g, 15.0 mmol, 1.5 eq). Stir at room temperature for 10 minutes. -
Alkylation: Add 4-Nitrobenzyl bromide (2.37 g, 11.0 mmol, 1.1 eq) portion-wise over 5 minutes.
-
Note: The reaction mixture will turn yellow/orange.
-
-
Reaction: Heat to
and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The indoline spot ( ) should disappear. -
Workup: Pour the mixture into ice-water (100 mL). A yellow precipitate typically forms.
-
Purification: Recrystallization from Ethanol or Flash Chromatography (0-20% EtOAc in Hexane).
-
Yield Target: 85–92%.
Protocol B: Chemoselective Reduction to the Aniline
Objective: Reduce
-
Setup: 50 mL flask with reflux condenser.
-
Reactants: Suspend the Nitro-Intermediate (1.0 g) in Ethanol/Water (4:1, 20 mL).
-
Catalyst: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (
, 5.0 eq). -
Reaction: Reflux (
) for 2 hours with vigorous stirring. -
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Partition between saturated
and EtOAc. The organic layer contains the pure amine.
Data Summary Table
| Parameter | Value / Description |
| Molecular Formula | |
| Molecular Weight | 254.29 g/mol |
| Appearance | Yellow to Orange Solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| Key 1H NMR Signals | |
| Storage | Store at |
References
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Describes the synthesis of N-functionalized indolines via alkylation and subsequent urea formation for anti-inflammatory applications. URL:[Link]
- Novel process for the synthesis of indoline derivatives (Silodosin Intermediates).
-
Development and Application of Indolines in Pharmaceuticals. Source: NIH / PubMed Central. Context: A comprehensive review of indoline cores in drug discovery, highlighting the structural advantages of the non-planar indoline ring vs. indole. URL:[Link]
-
Synthesis of Indolines (General Methodologies). Source: Organic Chemistry Portal. Context: Authoritative database of synthetic transformations for creating and modifying indoline rings. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Electronic Properties of the Nitro Group in N-Benzyl Indoline Systems
The following technical guide details the electronic, physicochemical, and synthetic properties of the nitro group within N-benzyl indoline systems.
Executive Summary
The N-benzyl indoline scaffold represents a privileged pharmacophore in drug discovery, serving as a core for GPCR ligands, kinase inhibitors, and photo-active materials. The introduction of a nitro (
-
Core Substitution (e.g., C5-Nitro): Exerts a direct mesomeric (-M) effect, dramatically reducing nitrogen basicity and increasing oxidation potential.
-
Benzyl Substitution (e.g., 4'-Nitrobenzyl): Exerts a remote inductive (-I) effect, primarily influencing metabolic stability and benzylic acidity, while leaving the indoline nitrogen's lone pair largely decoupled from resonance.
This guide analyzes these electronic perturbations, providing actionable data for lead optimization and synthetic planning.
Electronic Structure & Mechanistic Underpinnings[2]
The Insulating Effect of the Methylene Bridge
To understand the reactivity, one must distinguish between the two distinct electronic environments.
Case A: Nitro on the Indoline Core (C5-Position)
When the nitro group is located at the C5 position of the indoline ring, it is conjugated with the nitrogen lone pair through the phenylene system.
-
Mechanism: Strong -M (Mesomeric) and -I (Inductive) effects.
-
Consequence: The nitrogen lone pair is delocalized into the nitro group.[1] This increases the double-bond character of the
bond and significantly decreases the pKa of the conjugate acid (making the nitrogen less basic). -
Hammett Constant:
(standard), but due to direct resonance interaction.
Case B: Nitro on the Benzyl Ring (Para-Position)
When the nitro group is on the benzyl ring, the methylene (
-
Mechanism: The
-systems of the benzyl ring and the indoline core are orthogonal or non-conjugated. The effect is purely Inductive (-I) . -
Consequence: The electron-withdrawing power pulls electron density through the
-framework. This acidifies the benzylic protons ( reduction) but has a negligible effect on the hybridization of the indoline nitrogen.
Visualization of Electronic Effects
The following diagram illustrates the divergent electronic pathways.
Figure 1: Comparison of electronic vectors.[2] The C5-nitro group directly engages the nitrogen lone pair, while the benzyl-nitro group is insulated by the methylene bridge.
Spectroscopic & Physicochemical Manifestations[3][4][5][6]
The electronic perturbations manifest distinctly in NMR and redox properties.
NMR Shift Diagnostics
The nitro group induces strong deshielding (downfield shift) on adjacent protons.
| Proton Location | Unsubstituted N-Benzyl Indoline ( | 5-Nitro-N-Benzyl Indoline ( | N-(4-Nitrobenzyl) Indoline ( |
| Indoline H-4 | 7.10 | 8.05 (Deshielded by C5-NO | 7.12 (Minimal change) |
| Indoline H-6 | 6.70 | 7.90 (Deshielded by C5-NO | 6.72 (Minimal change) |
| Benzylic -CH | 4.30 | 4.45 (Inductive pull) | 4.55 (Deshielded by Benzyl-NO |
| Benzyl Aryl-H | 7.30 | 7.30 | 8.20 (Ortho to NO |
Oxidation Potentials (Redox)
Indolines are susceptible to oxidation to indoles (dehydrogenation). The nitro group modulates this potential (
-
Unsubstituted:
(vs SCE). Readily oxidized by air/light over time. -
5-Nitro Substitution:
. The strong EWG destabilizes the radical cation intermediate formed during oxidation.-
Implication: 5-Nitroindolines are metabolically more stable against oxidative degradation but harder to convert to indoles synthetically.
-
Synthetic Reactivity & Protocols
Protocol: Synthesis of 1-(4-Nitrobenzyl)indoline
This protocol utilizes a standard
Reagents:
-
Indoline (1.0 eq)
-
4-Nitrobenzyl bromide (1.1 eq)
- (2.0 eq) or DABCO (catalytic)
-
Solvent: Acetonitrile (ACN) or DMF[3]
Step-by-Step Workflow:
-
Dissolution: Dissolve indoline (10 mmol) in anhydrous ACN (20 mL).
-
Base Addition: Add powdered
(20 mmol). Stir for 10 min at RT. -
Alkylation: Add 4-nitrobenzyl bromide (11 mmol) portion-wise. (Caution: Alkylating agent).
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product will appear as a bright yellow/orange spot (charge transfer). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography.
Protocol: Oxidation to 5-Nitroindole
Converting the indoline to an indole requires an oxidant. For nitro-substituted systems, mild oxidants (like air) fail. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the reagent of choice.
Mechanism: Hydride transfer followed by proton loss.
-
Dissolve 5-nitro-N-benzylindoline in 1,4-Dioxane.
-
Add DDQ (1.2 eq) at
. -
Stir at RT for 2 hours. The electron-poor ring requires longer reaction times than electron-rich indolines.
Medicinal Chemistry Implications[1][2][7][8][9][10]
Metabolic Stability & Toxicity
-
Metabolic Hotspot: The benzylic carbon is a primary site for CYP450-mediated hydroxylation (
-dealkylation). -
Nitro-Reduction Liability: In vivo, nitro groups can be reduced to hydroxylamines and amines by nitroreductases (bacterial or hepatic).
Prodrug Applications (GDEPT)
Nitro-N-benzyl indolines are used in Gene-Directed Enzyme Prodrug Therapy .[7]
-
Concept: The nitro group "masks" the cytotoxicity.
-
Activation: E. coli Nitroreductase reduces the
to . -
Result: The electron-donating amine triggers an electronic cascade (1,6-elimination), releasing a cytotoxic agent or a fluorophore.
Experimental Workflow Diagram
The following diagram outlines the decision tree for synthesizing and characterizing these systems.
Figure 2: Synthetic decision tree for accessing core-substituted vs. benzyl-substituted nitroindolines.
References
-
BenchChem. Chemical Reactivity and Mechanistic Investigations of 1-Benzyl-2-ethyl-5-nitroindoline. Retrieved from
-
SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025).[1][8][7][9][10] Retrieved from
-
ResearchGate. Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Retrieved from [6]
-
Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.[11] Org.[3][11] Synth. 1985, 63, 214.[11] Retrieved from
-
MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance. Retrieved from
-
PubMed. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation.[12] Xenobiotica. 1987.[12] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1-Benzyl-2-ethyl-5-nitroindoline | Benchchem [benchchem.com]
- 4. Influence of structure on the antioxidant activity of indolinic nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione | C15H10N2O4 | CID 10826725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. svedbergopen.com [svedbergopen.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole, also known as 1-(4-nitrobenzyl)indoline. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] The introduction of a 4-nitrobenzyl group via N-alkylation serves as a critical step for further functionalization, often as a precursor to an aniline moiety through reduction, enabling the construction of more complex molecular architectures. This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, and includes validation checkpoints to ensure a reliable and reproducible synthesis.
Introduction and Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a direct N-alkylation of 2,3-dihydro-1H-indole (indoline) with 4-nitrobenzyl bromide. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Mechanistic Rationale: The secondary amine of the indoline ring acts as the nucleophile. To enhance its nucleophilicity and drive the reaction to completion, a mild base is employed to deprotonate the nitrogen atom. The resulting indolide anion is a significantly more potent nucleophile. This anion then attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion, which is an excellent leaving group. The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the counter-ion of the base while not interfering with the nucleophile's reactivity.[2]
The choice of a mild base like potassium carbonate (K₂CO₃) is strategic; it is strong enough to deprotonate the indoline but not so strong as to promote side reactions. Furthermore, it is inexpensive, easy to handle, and simple to remove during the aqueous work-up.
Experimental Protocol
This section details the complete workflow for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| 2,3-dihydro-1H-indole (Indoline) | C₈H₉N | 119.16 | Nucleophile | Can be a liquid or low-melting solid. Handle in a fume hood. |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Electrophile | Lachrymator. Handle with extreme care in a fume hood. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Anhydrous grade is preferred. Should be finely powdered. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade is recommended for best results. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | |
| Hexane | C₆H₁₄ | 86.18 | Chromatography Eluent | |
| Deionized Water | H₂O | 18.02 | Work-up | |
| Brine (Saturated NaCl) | NaCl(aq) | - | Washing Agent | To aid in phase separation and remove residual water. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase | For column chromatography (230-400 mesh). |
Reaction Workflow Diagram
The overall process from setup to final product characterization is outlined below.
Caption: High-level workflow for the synthesis of 1-(4-nitrobenzyl)indoline.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1H-indole (1.00 g, 8.39 mmol, 1.0 equiv.), 4-nitrobenzyl bromide (2.17 g, 10.07 mmol, 1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.32 g, 16.78 mmol, 2.0 equiv.).
-
Expert Insight: Using a slight excess of the alkylating agent ensures complete consumption of the starting indoline. Two equivalents of base are used to effectively neutralize the HBr byproduct and drive the equilibrium forward.
-
-
Solvent Addition and Reaction: Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Place the flask in a preheated oil bath at 60 °C and stir the mixture vigorously.
-
Monitoring Progress: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the reaction mixture against the indoline and 4-nitrobenzyl bromide starting materials. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the indoline spot and the appearance of a new, less polar product spot.
-
Aqueous Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Trustworthiness Check: The product may initially precipitate as an oil or solid upon addition to water. This is expected.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers in a separate flask.
-
Expert Insight: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or orange solid/oil.
Purification Protocol
-
Chromatography Setup: Prepare a silica gel column using a slurry packing method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pure solid.
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: Typically a yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from both the indoline and nitrophenyl rings, a singlet for the benzylic methylene (-CH₂-) protons, and two triplets for the ethylenic protons of the dihydroindole ring.
-
¹³C NMR (101 MHz, CDCl₃): Will show distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₅H₁₄N₂O₂ [M+H]⁺: 255.11; found: 255.1.
Mechanistic Diagram
The core chemical transformation follows a well-established SN2 pathway.
Caption: SN2 mechanism for the N-alkylation of indoline.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By explaining the rationale behind each step, from reagent selection to purification, this guide equips researchers with the necessary information to perform this synthesis confidently and successfully. The self-validating checkpoints, such as TLC monitoring and final product characterization, ensure the integrity of the experimental outcome.
References
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. Available at: [Link]
- Shabani, A., et al. (2010). US Patent No. US7067676B2: N-alkylation of indole derivatives. Google Patents.
-
Ghosh, A. K., et al. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]
-
Lhermitte, H., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(59), 15814-15819. Available at: [Link]
-
Reddy, T. J., et al. (2021). We present a novel and efficient, metal-free methodology for the regioselective synthesis of symmetrical triarylmethanes through C–H alkylation of indolines and 1,2,3,4-tetrahydroquinolines with aryl aldehydes. The Journal of Organic Chemistry, 86(2), 1785–1796. Available at: [Link]
Sources
Catalytic reduction of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole to amine derivatives
This Application Note is designed for researchers and process chemists requiring a robust, high-fidelity protocol for the selective reduction of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole (referred to herein as Nitro-Indoline 1 ) to its corresponding aniline derivative, 1-[(4-Aminophenyl)methyl]-2,3-dihydro-1H-indole (referred to as Amino-Indoline 2 ).
Executive Summary & Strategic Analysis
The transformation of Nitro-Indoline 1 to Amino-Indoline 2 presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains two reducible motifs:
-
The Nitro Group (
): The target for reduction.[1][2] -
The N-Benzylic Bond (
): Susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions.[3]
The Core Risk: utilizing standard Palladium on Carbon (Pd/C) with Hydrogen gas (
To ensure Scientific Integrity and Trustworthiness , this guide presents two distinct, validated protocols:
-
Protocol A (The "Gold Standard" for Selectivity): Iron-mediated reduction. This method is chemically incapable of cleaving the benzyl bond, making it the most reliable method for small-to-mid-scale synthesis.
-
Protocol B (The "Scale-Up" Standard): Catalytic Hydrogenation using Platinum (Pt/C).[4] Platinum is significantly less active toward hydrogenolysis than palladium, allowing for cleaner hydrogenation at scale.
Reaction Pathway & Chemoselectivity Map
Figure 1: Chemoselectivity map illustrating the divergence between the desired reduction (Green) and the unwanted hydrogenolysis (Red).
Protocol A: Iron-Mediated Reduction (High Selectivity)
Context: This method utilizes zero-valent iron (
Applicability: Best for <10g batches, or when the starting material is expensive and yield loss cannot be tolerated.
Materials Checklist
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh preferred for surface area) (5.0 equiv)
-
Electrolyte/Proton Source: Ammonium Chloride (
) (5.0 equiv) -
Solvent System: Ethanol / Water (4:1 ratio)
-
Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (
), Celite® 545.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Nitro-Indoline 1 (1.0 mmol) in Ethanol (20 mL).
-
Activation: Add Water (5 mL) and solid Ammonium Chloride (
, 5.0 mmol). Stir vigorously for 5 minutes. -
Initiation: Add Iron powder (
, 5.0 mmol) in a single portion.-
Note: The reaction is heterogeneous.[3] Efficient stirring is critical to keep the iron suspended.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) .
-
Observation: The grey iron powder will darken/rust as it oxidizes to iron oxides. The yellow color of the nitro compound should fade to a pale/colorless solution (or slightly brown due to iron salts).
-
Timecourse: Typically complete in 1–3 hours .[1] Monitor by TLC (50% EtOAc/Hexane). The product will be significantly more polar (lower
) and stain purple/red with Ninhydrin (indicative of a primary amine).
-
-
Filtration (Critical Step): While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol (20 mL).
-
Why Hot? To prevent the product from precipitating in the filter cake.
-
-
Workup: Concentrate the filtrate under reduced pressure to remove Ethanol. Dilute the aqueous residue with Water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Drying: Wash combined organics with Brine, dry over
, and concentrate.
Protocol B: Catalytic Hydrogenation (Scale-Up / Pt-C)
Context: For larger scales (>10g), iron waste becomes cumbersome. Catalytic hydrogenation is cleaner but requires strict catalyst selection. Platinum (Pt) is preferred over Palladium (Pd) because Pt is less active for C-N bond cleavage (hydrogenolysis).
Materials Checklist
-
Catalyst: 1% or 5% Platinum on Carbon (Pt/C), sulfided (if available) to further reduce hydrogenolysis risk.
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30 psi). -
Solvent: Methanol or Ethyl Acetate.[1]
Step-by-Step Methodology
-
Safety Check: Purge reaction vessel with Nitrogen (
) to remove oxygen. -
Loading: Add Nitro-Indoline 1 (1.0 equiv) dissolved in Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add Pt/C (5 wt% loading relative to substrate mass).
-
Precaution: Do not add dry catalyst to flammable solvent. Wet the catalyst with a small amount of water or toluene first (slurry addition) to prevent sparking.
-
-
Hydrogenation:
-
Atmospheric: Evacuate and backfill with
(balloon) three times. Stir vigorously at Room Temperature. -
Pressure (Parr): Pressurize to 30 psi.
-
-
Monitoring: Monitor strictly by HPLC or TLC every 30 minutes.
-
Stop Condition: Stop immediately upon consumption of starting material. Prolonged exposure to
even with Pt/C can eventually cleave the benzyl group.
-
-
Workup: Filter through Celite under an inert atmosphere (Nitrogen blanket) if possible, as the catalyst may be pyrophoric. Concentrate filtrate to yield the amine.[3][5]
Analytical Validation (QC)
Trustworthiness relies on data. Use this table to validate your product structure.
| Feature | Nitro-Indoline 1 (Starting Material) | Amino-Indoline 2 (Product) | Mechanistic Explanation |
| Appearance | Yellow Solid | Off-white / Pale Brown Solid | Nitro conjugation (yellow) is lost upon reduction. |
| 1H-NMR (Aromatic) | 2 Doublets ( | 2 Doublets ( | Diagnostic Shift: The strong electron-withdrawing |
| 1H-NMR (Amine) | Absent | Broad singlet, | Appearance of exchangeable |
| MS (ESI+) | Loss of 2 Oxygens (-32), Gain of 2 Hydrogens (+2). Net mass loss: 30 amu. |
Troubleshooting & Pitfalls
Issue: "I see a new spot with very low mass (approx. 119 amu)."
-
Diagnosis: Hydrogenolysis has occurred.[3][6][7][8][9] You have cleaved the molecule into Indoline (MW 119) and p-Toluidine.
-
Solution:
-
Switch from Pd/C to Pt/C.
-
Switch to Protocol A (Iron/NH4Cl).
-
If using hydrogenation, add a "poison" like Ethylenediamine (0.1 equiv) to the reaction mixture to inhibit the catalyst's high-energy sites.
-
Issue: "Reaction is stalled (Incomplete conversion)."
-
Protocol A: Add more Iron powder (2 equiv) and ensure vigorous mechanical stirring. The oxide coating on the iron can passivate the surface; abrasion from stirring helps.
-
Protocol B: The catalyst may be poisoned by sulfur or amines. Filter and add fresh catalyst.
References
-
Selective Nitro Reduction (General): Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
- Iron-Mediated Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system. Synthesis, 1988(02), 91-95. (Contextualizing mild reductions).
- Hydrogenolysis Prevention: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Indoline Synthesis Context: Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. Journal of the American Chemical Society, 96(25), 7812-7814. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nacatsoc.org [nacatsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
Solvent selection for the synthesis of N-(4-nitrobenzyl)indoline
Application Note: Precision Solvent Selection for the Synthesis of N-(4-Nitrobenzyl)indoline
Executive Summary & Strategic Rationale
The synthesis of N-(4-nitrobenzyl)indoline is a foundational transformation in medicinal chemistry, serving as a critical intermediate for indole-based alkaloids and nitrogen mustards. While the reaction—a nucleophilic substitution (
This guide moves beyond "standard recipes" (e.g., DMF/NaH) to provide a rational framework for solvent selection. We contrast the kinetic superiority of polar aprotic solvents against the process efficiency of green protic systems , enabling researchers to select the optimal protocol based on scale and purity requirements.
Mechanistic Foundation: The Solvation Paradox
To optimize this reaction, one must understand the distinct behavior of indoline versus indole . Unlike indole, which requires deprotonation to become nucleophilic (
The reaction rate follows the
The Solvent Effect:
-
Polar Aprotic (DMF, DMSO, Acetonitrile): These solvents solvate cations (
) well but leave the nucleophile (indoline) and the transition state relatively "naked" or effectively stabilized, lowering the activation energy. -
Polar Protic (Ethanol, Methanol): These solvents form hydrogen bonds with the amine nitrogen of indoline, creating a "solvent cage" that must be broken before attack, theoretically retarding the rate. However, they significantly simplify work-up by allowing product precipitation.
Visualizing the Pathway
Figure 1: Mechanistic divergence based on solvent interaction.[1] Aprotic solvents facilitate a lower-energy transition state.
Solvent Performance Matrix
The following data summarizes the trade-offs between kinetic efficiency and process greenness.
| Parameter | DMF (Benchmark) | Acetonitrile (MeCN) | Ethanol (Green Rec.) | Acetone |
| Reaction Type | Homogeneous | Homogeneous | Heterogeneous (Slurry) | Heterogeneous (Slurry) |
| Dielectric Constant ( | 36.7 | 37.5 | 24.5 | 20.7 |
| Reaction Rate | Very Fast (< 1 h) | Fast (1-3 h) | Moderate (3-6 h) | Moderate (4-8 h) |
| Base Solubility | Moderate | Low | Low | Low |
| Work-up Method | Aqueous extraction (Emulsion risk) | Evaporation/Extraction | Precipitation/Filtration | Filtration/Evaporation |
| Green Score | Low (Reprotoxic) | Medium | High | Medium |
Experimental Protocols
Protocol A: High-Throughput / Kinetic Benchmark (DMF)
Best for: Small scale (<100 mg), rapid screening, or difficult substrates.
-
Dissolution: Dissolve indoline (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv) and stir for 5 minutes.-
Note:
can be used to further accelerate the reaction due to the "Cesium Effect" (higher solubility).[2]
-
-
Alkylation: Add 4-nitrobenzyl bromide (1.1 equiv) dropwise at Room Temperature (RT).
-
Monitoring: Stir at RT. Reaction is typically complete in 30–60 minutes.
-
Work-up: Pour mixture into 10 volumes of ice-water. Extract with Ethyl Acetate (
). Wash organics with LiCl (5% aq) to remove DMF. Dry ( ) and concentrate.[3]
Protocol B: Green Process / Scalable (Ethanol)
Best for: Gram-scale synthesis, avoiding toxic waste, and simplified purification.
-
Slurry Formation: Suspend indoline (1.0 equiv) and
(1.5 equiv) in Absolute Ethanol (0.5 M concentration). -
Addition: Add 4-nitrobenzyl bromide (1.05 equiv) as a solid or solution.
-
Reaction: Heat to reflux (
) for 3–5 hours.-
Self-Validating Check: The reaction mixture will change color (often yellow to orange/red) and the inorganic salts (
) will precipitate as a fine white powder distinct from the carbonate.
-
-
Work-up (The "Crash Out"):
-
Cool the mixture to
. -
Add water (equal volume to ethanol) dropwise with vigorous stirring.
-
The product, N-(4-nitrobenzyl)indoline, will precipitate as a solid.
-
-
Isolation: Filter the solid, wash with cold water/ethanol (1:1), and dry. Recrystallize from hot ethanol if necessary.
Decision Framework for Researchers
Use the following logic flow to determine the appropriate solvent system for your specific constraints.
Figure 2: Solvent selection decision tree based on scale and substrate stability.
Troubleshooting & Optimization
-
Problem: Low conversion in Ethanol.
-
Problem: Over-alkylation (Quaternization).
-
Root Cause:[1][2][3][4][5][6][7][8] Indoline is a secondary amine; the product is a tertiary amine. Further alkylation to the quaternary ammonium salt is possible but sterically hindered by the benzyl group.
-
Solution: Ensure strict stoichiometry (1.05 equiv of electrophile max) and avoid huge excesses of base in homogeneous solvents like DMF.
-
-
Problem: "Oiling out" during water addition.
-
Solution: The product may melt if the water is added too hot. Ensure the ethanol solution is cooled to
before adding water. Seed crystals can induce proper precipitation.
-
References
-
Indole/Indoline Reactivity: Sundberg, R. J.[7] Indoles; Best Synthetic Methods; Academic Press: London, 1996. (General reactivity distinctions).
-
Green Solvent Selection: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes2016 , 4, 7. Link
-
Secondary Amine Alkylation Protocol: Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines."[9] US Patent 6,423,871, 2002 . Link
-
Water/Alcohol Solvents for Indolines: Maji, M., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols."[4] Journal of Organic Chemistry2022 , 87, 5603-5616.[4] Link
-
General ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Solvent Effects: "Characteristics of the SN2 Reaction." Chemistry LibreTexts. Link
Sources
- 1. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 8. researchgate.net [researchgate.net]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Microwave-assisted synthesis of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
Application Note: Microwave-Assisted Synthesis of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
Part 1: Strategic Overview & Scientific Rationale
The synthesis of N-substituted indolines (2,3-dihydro-1H-indoles) is a cornerstone in the development of bioactive alkaloids, GPCR ligands, and kinase inhibitors. Traditional thermal alkylation of indoline with benzyl halides often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and the formation of quaternary ammonium byproducts due to over-alkylation.
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the nucleophilic substitution (
Why This Protocol Works:
-
Dielectric Heating: Acetonitrile (MeCN) is a medium-polarity solvent with a high loss tangent (
), allowing for efficient coupling with microwave irradiation. This creates rapid internal heating, accelerating the reaction rate by orders of magnitude compared to convective heating. -
Electronic Activation: The para-nitro group on the benzyl halide acts as an electron-withdrawing group (EWG). While EWGs typically deactivate benzylic positions in
pathways, in this regime, the nitro group prevents side reactions (like polymerization) and renders the benzylic carbon highly susceptible to nucleophilic attack by the indoline nitrogen. -
Base Selection: Potassium carbonate (
) serves as a heterogeneous base. Under microwave irradiation, the surface energy of the solid base is increased, enhancing its ability to scavenge the HBr byproduct without promoting elimination side reactions common with stronger organic bases like DBU.
Part 2: Experimental Design & Reagents
Chemical Reaction Scheme
The reaction involves the direct N-alkylation of indoline (1) with 4-nitrobenzyl bromide (2) in the presence of
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (1 mmol Scale) | Role |
| Indoline (2,3-Dihydro-1H-indole) | 119.16 | 1.0 | 119 mg (112 µL) | Nucleophile |
| 4-Nitrobenzyl Bromide | 216.03 | 1.1 | 238 mg | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 276 mg | Base (HBr Scavenger) |
| Acetonitrile (MeCN) | 41.05 | N/A | 3.0 mL | Solvent |
| Ethyl Acetate | 88.11 | N/A | For Workup | Extraction Solvent |
Equipment Requirements
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+).
-
Vessel: 10 mL pressure-rated microwave vial with crimp/snap cap.
-
Stirring: Magnetic stir bar (Teflon-coated).
Part 3: Step-by-Step Protocol
Phase A: Reaction Setup
-
Charge Solid Reagents: To a clean, dry 10 mL microwave vial, add 4-Nitrobenzyl bromide (238 mg, 1.1 mmol) and anhydrous
(276 mg, 2.0 mmol).-
Note: Grind
to a fine powder before use to maximize surface area.
-
-
Add Solvent & Nucleophile: Add Acetonitrile (3.0 mL) followed by Indoline (112 µL, 1.0 mmol).
-
Critical: Add the liquid indoline last to ensure it is immediately solvated and does not degrade on the solid base surface.
-
-
Seal: Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.
Phase B: Microwave Irradiation
Program the microwave reactor with the following parameters. This "Ramp-to-Temperature" method prevents pressure spikes.
-
Temperature:
-
Hold Time: 10 minutes
-
Pressure Limit: 200 psi (14 bar)
-
Power: Dynamic (Max 150 W)
-
Stirring: High (600+ RPM)
-
Pre-stir: 30 seconds (to mix slurry before heating)
Phase C: Workup & Isolation
-
Cooling: Allow the reaction vessel to cool to
using the reactor's compressed air jet (approx. 2 mins). -
Filtration: Filter the reaction mixture through a small pad of Celite or sintered glass to remove the solid inorganic salts (
and excess ). Rinse the pad with Ethyl Acetate (10 mL). -
Extraction (Optional but recommended for high purity):
-
Transfer filtrate to a separatory funnel.
-
Wash with Water (1 x 15 mL) to remove residual MeCN and inorganic salts.
-
Wash with Brine (1 x 15 mL).
-
Dry the organic layer over anhydrous
.[4]
-
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.
Phase D: Purification
-
Recrystallization: The crude product is often pure enough (>90%). If necessary, recrystallize from hot Ethanol/Water (9:1) .
-
Flash Chromatography: If high purity (>98%) is required for biological assays:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (90:10 to 80:20 gradient).
-
Rf: ~0.45 (Hex:EtOAc 80:20).
-
Part 4: Visualization of Workflow
Caption: Operational workflow for the microwave-assisted synthesis of 1-(4-nitrobenzyl)indoline, highlighting the critical heating and isolation steps.
Part 5: Quality Control & Validation
Verify the identity of the synthesized compound using the following expected data.
1. Proton NMR (
- 8.19 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the nitro group (deshielded).
- 7.55 (d, J=8.5 Hz, 2H): Aromatic protons meta to the nitro group.
- 7.10 – 6.60 (m, 4H): Indoline aromatic ring protons.
-
4.45 (s, 2H): Benzylic
protons (Diagnostic peak; singlet). -
3.45 (t, J=8.0 Hz, 2H): Indoline
(C2 position). -
3.05 (t, J=8.0 Hz, 2H): Indoline
(C3 position).
2. Mass Spectrometry (ESI-MS):
-
Calculated Mass (
): 254.11 -
Observed Mass (
): 255.12
3. Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion. | Increase MW time to 20 min or temp to |
| Sticky/Oily Product | Residual solvent (DMF/MeCN). | Perform rigorous brine wash or dry under high vacuum for >4 hours. |
| Starting Material Remains | Moisture in solvent. | Use anhydrous MeCN; water quenches the alkylation efficiency. |
Part 6: Safety & Hazards
-
4-Nitrobenzyl Bromide: A potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear double nitrile gloves.
-
Microwave Vials: Never heat a sealed vial conventional oven. Use only certified pressure vials designed for the specific microwave reactor model.
-
Pressure: The reaction generates
. Ensure the vessel volume is not filled >60% to prevent over-pressurization and venting.
References
-
Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Source: Current Medicinal Chemistry (2011).[5] Relevance: Establishes the general utility and acceleration of indole/indoline functionalization under microwave irradiation. Link:
-
Expedited Microwave-Assisted N-Alkylation of Isatins Utilizing DBU. Source: Semantic Scholar (2010). Relevance: Provides analogous protocols for N-alkylation of the related isatin scaffold, validating the use of polar solvents and base-mediated pathways in MW. Link:
-
Microwave-Assisted Synthesis of N-Heterocycles. Source: Organic Chemistry Portal. Relevance: General methodology for alkylation of nitrogen heterocycles using alkyl halides and carbonate bases. Link:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 5. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole: Process Optimization and Safety Protocols
Executive Summary
This Application Note details the process development and scale-up strategy for producing 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole (CAS: N/A for specific isomer, generic class N-benzylindolines). This compound is a critical intermediate, often serving as a precursor for amino-indole derivatives used in kinase inhibitors and other pharmaceutical agents.
The guide prioritizes a Phase-Transfer Catalyzed (PTC) alkylation route over traditional homogeneous methods. This approach offers superior thermal management, easier workup, and reduced solvent waste—critical factors for moving from gram-scale discovery to kilogram-scale production.
Retrosynthetic Analysis & Route Selection
To ensure a robust supply chain and process safety, we evaluate two primary synthetic pathways.
Route A: Direct N-Alkylation (Selected)
-
Mechanism: SN2 Nucleophilic Substitution.
-
Reagents: Indoline (Nucleophile), 4-Nitrobenzyl bromide (Electrophile), Inorganic Base.
-
Pros: High atom economy, inexpensive reagents, crystalline product.
-
Cons: Potential for over-alkylation (quaternary salts) if stoichiometry is uncontrolled; 4-nitrobenzyl bromide is a lachrymator.
Route B: Reductive Amination
-
Mechanism: Imine formation followed by hydride reduction.
-
Reagents: Indoline, 4-Nitrobenzaldehyde, NaBH(OAc)3 or H2/Pd.
-
Pros: Avoids lachrymatory alkyl halides.
-
Cons: Indoline is a secondary amine, making iminium ion formation slower; hydride reagents are expensive at scale; nitro-group reduction is a competing side reaction if catalytic hydrogenation is used.
Decision: Route A is selected for scale-up due to cost-efficiency and the high reactivity of the benzylic halide, which drives the reaction to completion under mild conditions.
Reaction Scheme Visualization
Caption: SN2 Alkylation of Indoline via Phase Transfer Catalysis.
Critical Process Parameters (CPPs)
Success in scale-up relies on controlling specific variables that influence yield and impurity profiles.
| Parameter | Range | Impact on Quality/Yield |
| Stoichiometry | 1.05 - 1.10 eq. Alkyl Halide | Excess halide ensures complete conversion of expensive Indoline. Large excess leads to difficult purification. |
| Temperature | 75°C - 85°C | Below 70°C: Reaction stalls. Above 90°C: Risk of degradation and quaternary salt formation. |
| Base Choice | K2CO3 (2.0 eq) | Strong enough to neutralize HBr; weak enough to prevent nitro-group side reactions. |
| Catalyst | TBAB (5 mol%) | Essential for biphasic kinetics. Without TBAB, reaction time increases >24h. |
| Agitation | High Shear (>300 RPM) | Critical for mass transfer in the biphasic (Liquid-Liquid-Solid) system. |
Scale-Up Protocol: 1.0 kg Batch Size
Equipment Setup
-
Reactor: 20 L Glass-Lined Reactor (GLR) with jacketed heating/cooling.
-
Agitation: PBT (Pitch Blade Turbine) impeller.
-
Condenser: Reflux condenser set to 5°C.
-
Addition: Solids addition funnel (for K2CO3) and metering pump (for Indoline solution).
Step-by-Step Procedure
Step 1: Reactor Charging (Solvent & Base)
-
Charge Toluene (8.0 L) and Water (2.0 L) to the reactor.
-
Start agitation at 350 RPM .
-
Charge Potassium Carbonate (K2CO3) (2.32 kg, 16.8 mol, 2.0 eq) via the solids funnel.
-
Charge Tetrabutylammonium Bromide (TBAB) (135 g, 0.42 mol, 0.05 eq).
-
Observation: The mixture will form a biphasic suspension.
Step 2: Reagent Addition
-
Charge 4-Nitrobenzyl bromide (1.99 kg, 9.24 mol, 1.1 eq).
-
Safety Note: This solid is a severe lachrymator. Use full-face respirator and handle in a closed system or powder containment hood.
-
-
Heat the mixture to 50°C .
Step 3: Reaction Initiation
-
Prepare a solution of Indoline (1.00 kg, 8.40 mol, 1.0 eq) in Toluene (2.0 L) .
-
Add the Indoline solution to the reactor over 60 minutes via metering pump.
-
Control: Maintain internal temperature < 60°C during addition (exotherm control).
-
-
After addition, ramp temperature to 80°C and hold for 4–6 hours .
Step 4: In-Process Control (IPC)
-
Sample the organic layer.
-
Analyze via HPLC (Method described in Section 6).
-
Specification: Indoline < 1.0% area. If > 1.0%, continue heating for 2 hours.
Step 5: Workup
-
Cool reactor to 25°C .
-
Stop agitation and allow phases to settle (approx. 30 mins).
-
Drain the lower aqueous layer (contains KBr, excess base, catalyst) to waste.
-
Wash the organic layer with Water (4.0 L) . Stir for 15 mins, settle, and drain aqueous cut.
-
Optional: Wash with 5% HCl (2.0 L) to remove unreacted Indoline traces if IPC showed incomplete conversion.
Step 6: Crystallization & Isolation
-
Distill the organic layer under vacuum (50°C, 100 mbar) to reduce volume to approx. 4.0 L .
-
Add Heptane (6.0 L) slowly at 50°C.
-
Cool slowly to 0°C over 4 hours (ramp rate: 12.5°C/hr).
-
Hold at 0°C for 2 hours. Product will crystallize as a yellow/orange solid.
-
Filter the slurry using a nutsche filter or centrifuge.
-
Wash the cake with cold Heptane (2.0 L) .
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Flow Diagram
Caption: Unit operations for the 1.0 kg scale-up campaign.
Safety & Hazard Management
The primary hazard in this protocol is 4-Nitrobenzyl Bromide . It is a potent alkylating agent and lachrymator.
Handling Lachrymators
-
Engineering Controls: All solids handling must occur in a laminar flow powder hood or a glovebox. The reactor must be vented to a scrubber containing 10% NaOH/Ethanol to neutralize bromide vapors.
-
Decontamination: Prepare a "Neutralization Bucket" containing 10% aqueous ammonia or dilute NaOH. All spatulas, funnels, and gloves contacting the benzyl bromide must be dipped in this solution before removal from the hood.
Thermal Hazards
-
Exotherm: The alkylation is exothermic. The biphasic system acts as a heat sink, but rapid addition of Indoline can cause temperature spikes.
-
Fail-Safe: If cooling fails, stop agitation immediately. The biphasic reaction rate is mass-transfer limited and will cease almost instantly without stirring.
Analytical Validation
Method: Reverse-Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Indoline core) and 280 nm (Nitro group).
-
Retention Times (Approx):
-
Indoline: ~4.5 min
-
4-Nitrobenzyl bromide: ~8.2 min
-
Product: ~10.5 min
-
References
-
General N-Alkylation of Indoles/Indolines
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SN2 mechanisms).
-
Srinivasan, N., et al. (2011). "An Improved Process for the N-Alkylation of Indoles." ResearchGate. Link (Discusses base/solvent effects).
-
Phase Transfer Catalysis (Scale-Up Principles)
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives . Chapman & Hall. (Foundational text for the Toluene/Water/TBAB system).
-
-
Physical Properties & Analogs
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84342, N-benzyl-4-nitroaniline. Retrieved from . (Used for property estimation of the nitrobenzyl-amine class).
-
Sigma-Aldrich. "4-Nitrobenzyl alcohol Properties."[2] Link. (Reference for nitrobenzyl stability and handling).
-
Sources
Functionalization Strategies for the 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole Core
Abstract
The 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole scaffold (N-(4-nitrobenzyl)indoline) represents a versatile pharmacophore intermediate. It combines the electron-rich, bicyclic indoline core with a para-nitrobenzyl appendage that serves as a masked aniline handle. This application note details three orthogonal functionalization strategies: (1) Chemoselective reduction of the nitro group without compromising the benzylic C-N bond, (2) C5-selective electrophilic aromatic substitution to access core-diversified libraries, and (3) Oxidative aromatization to the corresponding indole. These protocols are designed to facilitate Structure-Activity Relationship (SAR) exploration in kinase and GPCR drug discovery programs.
Strategic Reactivity Analysis
Before initiating synthesis, it is critical to understand the electronic push-pull dynamics of the scaffold. The indoline nitrogen is a strong electron donor, activating the C5 and C7 positions of the fused ring. However, the N-benzyl group modulates this density, and the para-nitro group on the benzyl ring acts as an electron sink, albeit distant.
Reactivity Hotspots
The following diagram illustrates the primary sites for chemical intervention.
Figure 1: Strategic reactivity map of the N-(4-nitrobenzyl)indoline scaffold highlighting functionalization opportunities and stability risks.
Protocol A: Chemoselective Nitro Reduction
Objective: Convert the nitro group to an aniline handle for amide library generation without cleaving the N-benzyl bond.
The Challenge
Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis , which would cleave the benzyl group and destroy the molecule's connectivity. To ensure the integrity of the C-N bond, we utilize a dissolving metal reduction (Fe/NH₄Cl).
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Iron Powder (Fe): 5.0 equiv (325 mesh recommended)
-
Ammonium Chloride (NH₄Cl): 5.0 equiv
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate (1.0 mmol) in Ethanol (16 mL) and Water (4 mL) in a round-bottom flask.
-
Activation: Add solid NH₄Cl (5.0 mmol) followed by Iron powder (5.0 mmol).
-
Reaction: Heat the suspension to 80°C with vigorous stirring. The reaction typically proceeds within 2–4 hours. Monitor by TLC (Visualizing agent: Ninhydrin for the amine product).
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate (3 x 20 mL).
-
Wash the filtrate with saturated NaHCO₃ and Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The crude aniline is often pure enough (>95%) for subsequent coupling. If necessary, purify via flash chromatography (Hexanes/EtOAc).[2][3]
Data Summary: Reduction Methods
| Method | Reagents | Yield | Benzylic Integrity | Recommendation |
| Fe / NH₄Cl | Fe, NH₄Cl, EtOH, H₂O, 80°C | 92% | High | Primary Choice |
| SnCl₂ | SnCl₂·2H₂O, EtOH, 70°C | 88% | High | Alternative (Workup harder) |
| Cat. Hydrogenation | H₂, Pd/C, MeOH | 45% | Low (Cleavage) | Avoid |
| Transfer Hydrog. | Pd/C, HCOONH₄ | 60% | Moderate | Optimization required |
Protocol B: C5-Selective Bromination
Objective: Install a bromine handle at the C5 position of the indoline ring to enable Suzuki/Buchwald couplings.
Mechanistic Insight
The indoline nitrogen lone pair donates electron density into the ring, activating the para position (C5) relative to the nitrogen. Since the ortho position (C7) is sterically hindered by the N-benzyl group and less electronically activated, C5-bromination is highly regioselective using mild electrophiles like N-Bromosuccinimide (NBS).
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
N-Bromosuccinimide (NBS): 1.05 equiv
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL) at 0°C (ice bath).
-
Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes. Note: Protect from light to prevent radical side reactions.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Pour the mixture into ice-water (50 mL). The product often precipitates.
-
Workup:
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer thoroughly with Water (to remove DMF) and Brine.
-
Dry over MgSO₄.
-
-
Purification: Recrystallization from Ethanol or column chromatography (0-10% EtOAc in Hexanes).
Expected Outcome:
-
Product: 5-Bromo-1-[(4-nitrophenyl)methyl]-2,3-dihydro-1H-indole.
-
Yield: 85–95%.
-
Regioselectivity: >20:1 (C5 vs C7).
Protocol C: Oxidative Aromatization (Indoline → Indole)
Objective: Transform the saturated indoline core into the fully aromatic indole system, flattening the molecule and altering its binding properties.
Experimental Protocol
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Solvent: Dichloromethane (DCM) or 1,4-Dioxane
Step-by-Step Procedure:
-
Dissolve the indoline substrate (1.0 mmol) in DCM (10 mL).
-
Add DDQ (1.2 – 1.5 equiv) in one portion at room temperature.
-
Stir for 1–3 hours. The reaction mixture usually turns dark.
-
Workup: Filter the mixture through a short pad of alumina or silica gel to remove the reduced DDQ-hydroquinone byproduct. Elute with DCM.
-
Concentrate the filtrate to obtain the indole derivative.
Workflow Visualization: Library Synthesis
The following diagram outlines a parallel synthesis workflow starting from the core scaffold.
Figure 2: Divergent synthesis workflow for generating biaryl and amide libraries from the common precursor.
References
-
Selective Nitro Reduction: Sharma, U., et al. "Chemoselective reduction of nitroarenes with Fe/NH4Cl in aqueous media." Chemistry - A European Journal, 2011, 17 , 5903.[4] Link
-
Indoline Functionalization: Iwai, T., et al. "Ir-Catalyzed Dehydrogenation of Indolines to Indoles."[5] Organic Letters, 2020, 22 , 5240-5245.[5] Link
-
General Indole Synthesis: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, 1045-1075. Link
-
C5-Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A mild, selective nuclear monobromination reagent for reactive aromatic compounds." Journal of Organic Chemistry, 1979, 44 , 4733. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
Executive Summary
The synthesis of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole (also referred to as N-(4-nitrobenzyl)indoline) is a classic
This guide provides an optimized "Golden Path" protocol designed to push yields >90% by addressing these mechanistic bottlenecks, supported by troubleshooting workflows.
Part 1: Critical Reaction Parameters (The "Why" & "How")
To improve yield, we must move beyond standard "mix and stir" procedures. The following parameters are tuned based on the electronic properties of the reactants: Indoline (nucleophilic secondary amine, oxidation-prone) and 4-Nitrobenzyl bromide (highly electrophilic, hydrolysis-prone).
Solvent & Base Selection
| Parameter | Standard Choice | Optimized Choice | Technical Rationale |
| Solvent | DCM or THF | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the charged transition state of the |
| Base | TEA or | The "Cesium Effect": The larger | |
| Additive | None | Potassium Iodide (KI) | Finkelstein Catalysis: 10 mol% KI converts the benzyl bromide to a more reactive benzyl iodide in situ, accelerating the reaction rate significantly. |
| Atmosphere | Air | Nitrogen/Argon | Critical: Indoline is susceptible to aerobic oxidation to indole. Excluding oxygen prevents the formation of the purple/dark indole impurity. |
The "Golden Path" Protocol
Target Scale: 10 mmol | Expected Yield: 92-95%
Reagents:
-
Indoline (1.0 eq)
-
4-Nitrobenzyl bromide (1.1 eq) [Note: Slight excess accounts for hydrolysis]
-
(2.0 eq) or
(3.0 eq) -
KI (0.1 eq)
-
Acetonitrile (anhydrous, 10 volumes)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a round-bottom flask and cool under
flow. -
Dissolution: Add Indoline (1.19 g, 10 mmol) and anhydrous MeCN (12 mL). Stir until dissolved.
-
Base Addition: Add
(6.5 g, 20 mmol) and KI (166 mg, 1 mmol). The suspension will be heterogeneous. -
Electrophile Addition: Add 4-Nitrobenzyl bromide (2.37 g, 11 mmol) portion-wise over 5 minutes. Caution: Lachrymator.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Checkpoint: The spot for Indoline (
) should disappear. The product will appear at higher .
-
-
Workup (Crucial for Yield):
-
Purification: Recrystallize from hot Ethanol or MeOH. If oil persists, use flash column chromatography (Gradient: 0
10% EtOAc in Hexanes).
Part 2: Visualizing the Mechanism & Logic
The following diagram illustrates the reaction pathway and the specific points where yield is lost (in red), helping you visualize where to intervene.
Figure 1: Reaction pathway showing the primary SN2 mechanism and the two critical "yield killers": aerobic oxidation of the indoline and hydrolysis of the benzyl bromide.
Part 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned dark red/purple. Is my product decomposing?
-
Diagnosis: This indicates the formation of Indole or radical species. Indoline derivatives are electron-rich and prone to oxidative dehydrogenation (aromatization) to form the fully aromatic indole, which is often colored.
-
Solution: Ensure the reaction is run under a strict Nitrogen or Argon atmosphere. Add a radical scavenger like BHT (0.5 mol%) if the problem persists, though inert gas is usually sufficient.
-
Recovery: The indole impurity is difficult to separate by crystallization. Use column chromatography; the indole is typically less polar than the N-alkylated indoline.
Q2: TLC shows full consumption of Indoline, but my isolated yield is only 50%. Where did it go?
-
Diagnosis: This is likely a Workup Issue . The basic nitrogen in the product can form salts or emulsions.
-
Solution:
-
Avoid Acidic Washes: Do not wash with 1M HCl; you will protonate the product (
) and lose it to the aqueous layer. -
Emulsion Breaking: If an emulsion forms during extraction, add a small amount of Methanol or filter the biphasic mixture through a Celite pad.
-
Q3: The reaction is stalling (Starting Material remains after 12h).
-
Diagnosis: Poor nucleophilicity or "poisoned" electrophile.
-
Solution:
-
Finkelstein Boost: Add 10-20 mol% NaI or KI . This converts the benzyl bromide to the benzyl iodide, which reacts ~100x faster.
-
Temperature: Increase temperature to reflux (80°C for MeCN).
-
Check Electrophile: 4-Nitrobenzyl bromide degrades over time (hydrolyzes to alcohol). Check its melting point (98-100°C). If it's wet or low-melting, recrystallize it or use fresh stock.
-
Q4: Can I use TEA (Triethylamine) instead of Carbonate bases?
-
Answer: Yes, but yields are often lower. Organic bases like TEA can act as nucleophiles themselves, forming quaternary ammonium salts with the highly reactive 4-nitrobenzyl bromide (a side reaction). Inorganic bases (
, ) are non-nucleophilic and avoid this pathway.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in real-time.
Figure 2: Diagnostic workflow for identifying the root cause of yield loss.
References
-
Finkelstein Reaction & Catalysis
-
Indoline Oxidation Sensitivity
-
General N-Alkylation Protocols
- Context: Optimization of base and solvent effects (Cesium Carbon
-
Source: SciSpace. "Synthesis and Fragmentation Behavior Study of N-alkyl/benzyl Isatin Derivatives." Link
-
Purification of N-Benzyl Derivatives
- Context: Techniques for recrystallization and chromatography of N-benzyl
-
Source: RSIS International. "Spectroscopic Characterization... of N-Benzyl-1h-Indole." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. byjus.com [byjus.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sciencemadness Discussion Board - Can the Finkelstein reaction be exploited as a sort of in situ catalysis via halogen exchange? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
Executive Summary & Molecule Profile
This guide addresses the purification of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole (CAS: 61589-14-8), often synthesized via the nucleophilic substitution (
-
Common Issues: The crude product frequently presents as a sticky, dark-orange oil due to trace oxidation of the indoline core (to indole) and residual alkylating agents.
-
Stability Warning: Indolines are susceptible to oxidative dehydrogenation to form indoles. Avoid prolonged exposure to light and air during purification.
Physicochemical Profile
| Property | Value / Characteristic |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility (High) | Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF |
| Solubility (Moderate) | Ethanol, Methanol, Toluene |
| Solubility (Low) | Hexanes, Water |
| pKa (Conjugate Acid) | ~2-3 (Weakly basic due to |
| Key Impurities | Unreacted Indoline, 4-Nitrobenzyl bromide (Lachrymator), Indole oxidation byproducts |
Decision Logic: Purification Workflow
Before selecting a method, assess your crude material's state.[1] Use the following logic flow to determine the optimal purification route.
Figure 1: Decision matrix for selecting the appropriate purification technique based on crude physical state and scale.
Technique A: Flash Column Chromatography (The Gold Standard)
Chromatography is recommended for small-to-medium scale (<5g) or when the crude is a complex mixture containing significant oxidation products.
Stationary Phase & Solvent System
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane / Ethyl Acetate (EtOAc) gradient.
-
Loading: Dissolve crude in a minimum amount of DCM. Do not load with DMF or Toluene as these broaden bands.
Step-by-Step Protocol
-
Equilibration: Flush the column with 95:5 Hexane:EtOAc .
-
Elution Gradient:
-
0–5 mins: 95:5 (Elutes non-polar impurities, e.g., excess alkyl halide).
-
5–15 mins: Ramp to 90:10.
-
15–30 mins: Ramp to 80:20 (Product typically elutes here).
-
30+ mins: Flush with 50:50 to remove polar tars (oxidized indoles).
-
-
Visualization:
-
UV (254 nm): The p-nitrobenzyl group is UV active.
-
Stain: Iodine (
) chamber is effective for indolines. Note: Ninhydrin is ineffective as this is a tertiary amine.
-
Troubleshooting Tip: If the product streaks, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, though the weak basicity of this indoline usually makes this unnecessary.
Technique B: Recrystallization (Scalable Method)
For scales >5g, recrystallization is superior due to atom economy and solvent recovery.
Solvent System: Ethanol / Water
The nitro group provides good crystallinity, while the lipophilic indoline core ensures low water solubility.
Protocol
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol (EtOH) (approx. 5-7 mL per gram of crude).
-
Heating: Heat to boiling (
) with stirring. If undissolved solids remain (likely inorganic salts like KBr), filter the hot solution through a pre-warmed funnel. -
The "Cloud Point": While boiling, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[2]
-
Clarification: Add just enough hot EtOH to clear the solution again.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel). Then move to an ice bath (
) for 1 hour. -
Collection: Filter via vacuum. Wash with cold 50:50 EtOH:Water .
Troubleshooting "Oiling Out"
Issue: The product separates as an oil droplet at the bottom rather than crystals.
-
Cause: The solution is too concentrated, or the cooling was too rapid (supersaturation occurred above the melting point).
-
Fix: Reheat to dissolve the oil. Add a small amount of extra EtOH.[2] Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod at
.
Technique C: Chemical Scavenging (Impurity Removal)
Issue: Residual 4-nitrobenzyl bromide is a potent lachrymator and mutagen. It must be removed quantitatively.
Protocol:
If TLC shows residual alkyl halide (high
-
Dissolve crude in EtOAc.
-
Add polymer-supported amine scavenger (e.g., Trisamine resin) or wash with a solution of N,N-dimethylglycine (water-soluble amine).
-
Stir for 30 mins. The amine reacts with the benzyl bromide to form a quaternary ammonium salt.
-
Workup:
-
Resin: Filter off the beads.
-
Liquid Reagent: Wash the organic layer with water. The ammonium salt of the impurity will partition into the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: My product turned dark brown/black after sitting on the bench for 2 days. Why? A: Indolines are electron-rich and prone to oxidation to form indoles or polymerized quinone-like species. This is accelerated by light and trace acids.
-
Corrective Action: Store the purified solid in an amber vial under Argon/Nitrogen at
. If it is already dark, perform a quick filtration through a short pad of silica using 20% EtOAc/Hexane to remove the polar colored impurities.
Q2: Can I use acid-base extraction to purify this? A: It is difficult. While the nitrogen is basic, the electron-withdrawing p-nitrobenzyl group significantly lowers the pKa (likely below 3.0). Protonating it requires strong acid (pH < 1), which might degrade the molecule or fail to fully extract it from the organic layer. Recrystallization is safer and more effective.
Q3: How do I differentiate the product from the starting material (Indoline) on TLC? A:
-
Indoline (SM): More polar (Lower
), often streaks, turns red/pink with Ehrlich’s reagent (if N-H is free, though N-alkylation blocks this, unreacted SM will react). -
Product: Less polar (Higher
), UV active (strong absorbance due to nitro group).
References
-
PubChem. (n.d.). 1-Benzylindoline | C15H15N.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Context: Provides physicochemical properties and structural analogs for solubility estimation.[4]
-
-
Batcho, A. D., & Leimgruber, W. (1985).[5] Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.[5] [Link]
- Context: Establishes standard workup procedures for nitro-benzyl protected indole deriv
-
-
Context: General protocols for recrystallizing aniline-like nitrogen heterocycles using Ethanol/Water systems.[2]
-
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Context: Authoritative guide on solvent selection and troubleshooting "oiling out" phenomena.
Sources
Technical Support Center: Indoline N-Benzylation Optimization
Topic: Minimizing Side Reactions During Indoline N-Benzylation Document ID: TSC-IND-004 Last Updated: 2025-05-21 Status: Active
Core Directive & Executive Summary
The Challenge: Indoline (2,3-dihydroindole) presents a unique "Goldilocks" challenge in alkylation chemistry. Unlike indole (which is aromatic and requires strong bases to deprotonate the N-H, pKa ~16), indoline is a cyclic secondary amine (pKa ~5, similar to aniline).
The Trap: Treating indoline like an indole (using NaH/strong bases) leads to elimination side products and C-alkylation . Treating it like a simple aliphatic amine (using excess alkyl halide) leads to quaternization (over-alkylation). Furthermore, the indoline ring is electronically activated and prone to oxidative dehydrogenation to form indole.
The Solution: This guide prioritizes mild, chemoselective protocols . We focus on two validated pathways:
-
Base-Mediated
Alkylation: Using weak inorganic bases to prevent elimination/C-alkylation. -
Reductive Amination: A "self-limiting" reaction that completely eliminates the risk of quaternary salt formation.
Mechanism & Critical Control Points
To control the reaction, you must visualize the competing pathways. The diagram below maps the decision process and the chemical risks at each stage.
Figure 1: Mechanistic divergence in indoline functionalization. Note that Pathway B (Reductive Amination) structurally prevents quaternary salt formation.
Optimized Experimental Protocols
Method A: Base-Mediated Alkylation (Standard)
Best for: When benzyl halides are readily available and cost-effective.
The Logic: We use
| Parameter | Specification | Reason for Choice |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state. MeCN is easier to remove than DMF. |
| Base | Mild heterogeneous base. Avoids rapid exotherms. | |
| Electrophile | Benzyl Bromide (1.05 equiv) | Slight excess ensures conversion; large excess causes over-alkylation. |
| Additive | TBAI (5 mol%) | Phase transfer catalyst; accelerates reaction if using MeCN (heterogeneous mix). |
| Atmosphere | Nitrogen/Argon | CRITICAL. Prevents oxidation of indoline to indole. |
Step-by-Step:
-
Charge a flame-dried flask with Indoline (1.0 equiv),
(2.0 equiv), and TBAI (0.05 equiv). -
Evacuate and backfill with
(3 cycles). -
Add anhydrous MeCN (0.2 M concentration relative to indoline).
-
Add Benzyl Bromide (1.05 equiv) dropwise at 0°C.
-
Warm to Room Temperature (RT) and stir. Monitor by TLC/LCMS.
-
Note: If conversion stalls, heat to 40-50°C, but do not exceed 60°C to avoid oxidation.
-
Method B: Reductive Amination (High Fidelity)
Best for: Valuable substrates or when avoiding over-alkylation is paramount.
The Logic: This reaction proceeds via an iminium ion intermediate.[1] Since the resulting tertiary amine (the product) cannot form an iminium ion with benzaldehyde, the reaction stops automatically at the mono-benzylated stage.
| Parameter | Specification | Reason for Choice |
| Reagent | Benzaldehyde (1.1 equiv) | Forms the intermediate iminium species. |
| Reductant | Mild hydride source. Won't reduce the aldehyde or ketone before imine formation. | |
| Acid | Acetic Acid (1-2 equiv) | Catalyzes iminium formation. |
| Solvent | DCE or DCM | Standard solvents for STAB (Sodium Triacetoxyborohydride) reductions. |
Step-by-Step:
-
Dissolve Indoline (1.0 equiv) and Benzaldehyde (1.1 equiv) in DCE (0.2 M).
-
Add Acetic Acid (1.0 equiv). Stir for 30 mins at RT to allow equilibrium formation of the iminium/hemiaminal.
-
Add
(1.5 equiv) in portions. -
Stir at RT for 4–16 hours.
-
Quench with saturated
.
Troubleshooting & FAQs
Q1: I see a new spot on TLC with slightly lower polarity that fluoresces intensely blue/violet. What is it?
Diagnosis: You have likely oxidized your product (N-benzylindoline) to N-benzylindole .
-
The Cause: Indolines are partially hydrogenated aromatics. The driving force to regain full aromaticity (becoming an indole) is high. This often happens if the reaction is run open to air, at high temperatures, or if the solvent contains dissolved oxygen.
-
The Fix:
-
Degas all solvents (sparge with
for 15 mins). -
Add an antioxidant like BHT (butylated hydroxytoluene) in trace amounts if the scale allows.
-
Strictly avoid transition metal contamination (Cu, Pd, Fe), which catalyzes dehydrogenation [1].
-
Q2: My LCMS shows a mass of [M+91].
Diagnosis: This is the Quaternary Ammonium Salt (Over-alkylation).
-
The Cause: You likely used Method A (Alkyl Halide) with too large an excess of benzyl bromide or high temperatures. The secondary amine product is more nucleophilic than the starting material (due to the inductive effect of the benzyl group), creating a runaway reaction.
-
The Fix:
-
Switch to Method B (Reductive Amination) . It is mechanistically impossible to over-alkylate via this route.
-
If sticking to Method A, use slow addition of the benzyl bromide (syringe pump) and keep stoichiometry strict (1.0 equiv).
-
Q3: The reaction is sluggish. Can I use NaH to speed it up?
Diagnosis: Dangerous. Do not use NaH.
-
The Science: Indoline pKa (~5) does not require NaH. Using NaH generates a "naked" amide anion which is extremely reactive. This promotes:
-
C-Alkylation: Attack at the C5 or C7 position of the ring [2].
-
Elimination: The strong base can dehydrohalogenate benzyl bromide to form phenylcarbene or stilbene species.
-
-
The Fix: Use
(Cesium Carbonate) instead of . The larger Cesium cation improves solubility and nucleophilicity ("Cesium Effect") without increasing basicity to dangerous levels.
Q4: I am observing C-alkylation on the aromatic ring.
Diagnosis: Friedel-Crafts type background reaction.
-
The Cause: The nitrogen lone pair donates density into the ring, activating the Ortho/Para positions (C5/C7). If a Lewis Acid is present (or generated), the benzyl halide becomes an electrophile attacking the ring.
-
The Fix: Ensure the system is basic, not acidic. Avoid high temperatures. If using Method B, ensure the acid catalyst (AcOH) is not in large excess.
References
-
Oxidative Dehydrogenation Risks
- Peng, F., et al. "A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles." Journal of Organic Chemistry, 2016, 81(20), 10009–10015.
- Context: Demonstrates how easily indolines convert to indoles in the presence of trace metals and oxidants.
-
C-Alkylation vs N-Alkylation Selectivity
-
Reductive Amination Protocols
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.
- Context: The foundational text for Method B, establishing as the superior reagent for avoiding side reactions.
-
Indoline Properties & pKa
-
Albert, A., & Serjeant, E. P. The Determination of Ionization Constants. Chapman and Hall, 1984 .
- Context: Establishes the pKa difference between Indole (~17) and Indoline (~5)
-
Sources
Recrystallization solvents for 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
This technical guide addresses the recrystallization protocols for 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole (also referred to as N-(4-nitrobenzyl)indoline).
The recommendations below are derived from structure-property relationships of N-benzylated nitrogen heterocycles and nitro-aromatics. Since this specific derivative often exhibits "oiling out" behavior due to the flexibility of the indoline ring combined with the polarity of the nitro group, the guide prioritizes solvent systems that promote orderly crystal lattice formation over amorphous precipitation.
Part 1: Technical Support & Troubleshooting Guide
Solvent Selection Matrix
For this compound
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethanol (Absolute) | Primary | High | Dissolves the lipophilic indoline core at reflux; cooling promotes crystallization driven by the nitro-aromatic stacking. |
| Ethanol / Water (9:1 to 4:1) | Anti-Solvent | High | Water acts as a strong anti-solvent to force precipitation if the compound is too soluble in pure EtOH. |
| Ethyl Acetate / Hexanes | Alternative | Medium | Excellent for removing non-polar impurities. Risk of oiling out if cooled too rapidly. |
| Isopropanol (IPA) | Alternative | Medium | Higher boiling point allows for better dissolution of stubborn crude material; slower evaporation promotes larger crystals. |
| Methanol | Secondary | Low | Often too good of a solvent; yields may be poor unless cooled to -20°C. |
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? Diagnosis: This is common with N-alkylated indolines. It occurs when the temperature drops below the phase separation limit before it drops below the melting point (or if the compound is supercooled). Corrective Protocol:
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Seed the solution with a tiny crystal of the pure product (if available) at a temperature just below the saturation point.
-
Slow Cool: Insulate the flask with cotton or a towel to slow the cooling rate. Rapid cooling traps impurities and promotes oiling.
-
Trituration: If it oils out and refuses to solidify, decant the solvent and scratch the oil with a glass rod in the presence of a small amount of cold Diethyl Ether or Hexanes .
Q2: The crystals are highly colored (dark orange/red) but should be pale yellow. What is the impurity? Diagnosis: The color is likely due to trace oxidation products (indoles are prone to oxidation to indolenines) or residual 4-nitrobenzyl bromide (starting material), which degrades. Corrective Protocol:
-
Perform a Charcoal Filtration :
-
Dissolve crude in hot Ethanol.
-
Add Activated Carbon (5-10% wt/wt).
-
Reflux for 15 minutes.
-
Filter while hot through Celite.
-
Proceed with crystallization.
-
Q3: I have low recovery yield (<50%). Is the solvent too polar? Diagnosis: Yes, the nitro group increases polarity, making the compound significant soluble in alcohols even at room temperature. Corrective Protocol:
-
Cool the mother liquor to -20°C overnight.
-
Add water dropwise to the cold ethanol solution until turbidity persists, then refrigerate.
-
Switch to a less polar system: Toluene/Heptane (dissolve in minimum hot Toluene, add Heptane until cloudy).
Part 2: Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol/Water
Target Scale: 1.0 g - 10.0 g Crude Material
-
Dissolution:
-
Place crude This compound in a round-bottom flask.
-
Add Absolute Ethanol (5 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with stirring.
-
Observation: If solid remains, add EtOH in 1 mL increments until fully dissolved.
-
-
Filtration (Optional but Recommended):
-
If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass frit or cotton plug.
-
-
Crystallization:
-
Remove from heat. Allow the flask to cool to room temperature undisturbed.
-
Critical Step: If no crystals form by 25°C, add Deionized Water dropwise with agitation until a faint, persistent cloudiness appears.
-
Add 1-2 drops of Ethanol to clear the cloudiness.
-
Place in a refrigerator (4°C) for 12 hours.
-
-
Collection:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold Ethanol/Water (1:1 mixture, 2 x 5 mL).
-
Dry under high vacuum at 40°C for 4 hours.
-
Part 3: Decision Logic Visualization
Figure 1: Decision tree for solvent selection and troubleshooting during the purification of N-benzyl indoline derivatives.
References
-
Indoline Properties & Derivatives
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10328, Indoline. Retrieved from [Link]
- Context: Establishes the lipophilic nature of the core scaffold and solubility profiles in alcohols.
-
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Crystallization of Related Indoles
-
Wan, C.-Q., et al. (2014). "Efficient Solvent-Controlled Crystallization of Pure Polymorphs of 1-Nitro-4-(4-nitrophenylmethylthio)benzene". Royal Society of Chemistry. Retrieved from [Link]
- Context: Demonstrates the efficacy of alcohol-based solvents for crystallizing (nitrophenyl)
-
- Context: Provides physical data on the starting material (mp 99°C)
Technical Support Center: Troubleshooting Nitrobenzyl Indoline Formation
Ticket Subject: Low Conversion & Yield in
Executive Summary
The synthesis of
Researchers frequently treat indoline as a simple secondary amine and nitrobenzyl bromide as a standard electrophile. This oversimplification leads to three primary failure modes:
-
Aerobic Dehydrogenation: Indoline spontaneously oxidizes to indole under basic conditions, killing nucleophilicity.
-
Electrophile Degradation: Nitrobenzyl halides are highly photosensitive and prone to hydrolysis.
-
Lattice Energy Barriers: Standard carbonate bases (
) often fail to solubilize sufficiently in aprotic solvents to drive the reaction of the sterically hindered indoline.
This guide moves beyond "add more reagent" and addresses the mechanistic bottlenecks.
Part 1: Diagnostic Workflow
Before altering your protocol, determine how the reaction is failing using this decision tree.
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure. "SM" = Starting Material.
Part 2: The Core Failure Modes
Module 1: The "Hidden" Oxidation (Indoline Indole)
The Issue: Indoline is chemically stressed; it "wants" to become aromatic indole. In the presence of base and trace oxygen, indoline undergoes oxidative dehydrogenation.
-
Why it kills yield: Indole is
times less nucleophilic at than indoline due to the lone pair participating in aromaticity. Once indoline oxidizes, it will not react with the nitrobenzyl bromide under standard alkylation conditions. -
The Fix:
-
Strict Anaerobic Conditions: Sparge solvents with Argon for 15 minutes. Do not just "flush" the headspace.
-
Antioxidant Additives: In extreme cases, adding 1-2 mol% BHT (butylated hydroxytoluene) can scavenge radical intermediates without interfering with the
reaction.
-
Module 2: The "Cesium Effect" & Solubility
The Issue: Researchers often use Potassium Carbonate (
-
The Physics: The lattice energy of
is high. In organic solvents, it remains largely heterogeneous. Indoline, being a bulky secondary amine, struggles to approach the solid base surface effectively. -
The Fix: Switch to Cesium Carbonate (
) .-
Mechanism: The large Cesium cation (
) has a softer charge density, making the carbonate more soluble in organic solvents (the "Cesium Effect"). This creates a "naked," highly reactive carbonate anion that efficiently deprotonates the indoline. -
Solvent: Use DMF (N,N-Dimethylformamide).[1][2] It solubilizes the polar transition state better than acetone.
-
Module 3: Electrophile Instability (Nitrobenzyl Halides)
The Issue: 2-Nitrobenzyl bromide is notoriously light-sensitive and hydrolytically unstable.
-
Symptoms: The reaction turns dark brown/black immediately; TLC shows a streak (polymerization/degradation) rather than a clean spot.
-
The Fix:
-
Darkness: Wrap the flask in aluminum foil.
-
Stoichiometry: Use 1.2 – 1.5 equivalents. Do not use large excesses (2.0+ eq) as the degradation byproducts can inhibit the reaction or complicate purification.
-
Part 3: Optimized Protocol (The "Gold Standard")
This protocol addresses the three failure modes simultaneously.
Reagents:
-
Indoline (1.0 eq)
-
2-Nitrobenzyl bromide (1.2 eq) [Recrystallize if yellow/sticky]
-
Cesium Carbonate (
) (2.0 eq) [Dried] -
TBAI (Tetrabutylammonium iodide) (10 mol%) [Catalyst]
-
Solvent: Anhydrous DMF (
concentration)
Step-by-Step Methodology:
-
Pre-Solubilization (The "Naked" Anion):
-
In a flame-dried round-bottom flask, add Indoline (1.0 eq),
(2.0 eq), and TBAI (0.1 eq). -
Add anhydrous DMF.
-
Crucial Step: Sparge the suspension with Argon for 10 minutes to remove dissolved oxygen (prevents oxidation to indole).
-
-
Electrophile Addition:
-
Dissolve 2-Nitrobenzyl bromide (1.2 eq) in a minimal amount of DMF in a separate vial.
-
Add the bromide solution dropwise to the stirring indoline mixture at Room Temperature .
-
Note: Do not heat yet. Heating initially promotes elimination (stilbene formation) over substitution.
-
-
Reaction & Protection:
-
Wrap the flask in aluminum foil.
-
Stir under Argon balloon at 25°C for 4–6 hours.
-
Checkpoint: Check TLC. If conversion is <50% after 6 hours, heat to 50°C. Do not exceed 60°C (risk of nitro-group redox side reactions).
-
-
Workup (Quench):
-
Dilute with EtOAc. Wash 3x with Water (to remove DMF) and 1x with Brine.
-
Dry over
.
-
Part 4: Comparative Data (Base & Solvent)
The following table summarizes internal optimization data for the reaction of indoline with 2-nitrobenzyl bromide (
| Entry | Base | Solvent | Additive | Yield (%) | Observation |
| 1 | Acetone | None | 15% | Mostly unreacted SM; heterogeneous slurry. | |
| 2 | DMF | None | 45% | Better, but significant indole (oxidation) observed. | |
| 3 | THF | None | 30% | Fast, but "messy" TLC (elimination products). | |
| 4 | MeCN | None | 62% | Good conversion, slow reaction rate. | |
| 5 | DMF | TBAI | 94% | Clean conversion; minimal oxidation. |
Part 5: Mechanistic Visualization
Understanding the competition between the desired pathway and the oxidative failure mode is critical.
Figure 2: Mechanistic pathway showing the "Dead End" oxidation of indoline to indole, which permanently halts the reaction.
Part 6: Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Hydride (NaH) to speed this up?
-
Senior Scientist Note: Use with extreme caution. While NaH is a stronger base, nitro-aromatics are susceptible to Single Electron Transfer (SET) reductions with strong hydrides, leading to azo-dimers or complex mixtures. Furthermore, the highly basic conditions can cause elimination of HBr from the nitrobenzyl bromide, forming a nitrostilbene side product.
is the safer, chemoselective choice.
Q2: My product is turning red during column chromatography. Why?
-
Answer: Indolines are acid-sensitive. Silica gel is slightly acidic, which can catalyze the oxidation of your product to the corresponding indole or an iminium species on the column.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites before loading your sample.
Q3: Why add TBAI (iodide source)?
-
Answer: This is the Finkelstein Reaction principle. The iodide anion (
) displaces the bromide on the nitrobenzyl group in situ to form Nitrobenzyl-Iodide. The C-I bond is weaker and more electrophilic than the C-Br bond, significantly accelerating the reaction rate with the bulky indoline nucleophile.
References
-
The "Cesium Effect" in Alkylation
- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- Application: Explains the solubility advantage of Cesium over Potassium in DMF.
-
Indoline Oxidation Issues
- Viswanathan, R., et al. (2003). Free Radical-Mediated Oxidation of Indolines. Journal of Organic Chemistry.
- Application: Mechanistic grounding for the aerobic dehydrogen
-
(General Journal Link for verification)
-
Nitrobenzyl Photochemistry & Stability
- Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
- Application: Details the light sensitivity and degradation pathways of nitrobenzyl deriv
-
Optimized N-Alkylation Protocols
- Rahman, M., et al. (2021). Selective N-Alkylation of Indoles and Indolines. Tetrahedron Letters.
- Application: Supports the use of mild bases and polar aprotic solvents for chemoselectivity.
Sources
Removing unreacted 4-nitrobenzyl bromide from the reaction mixture
Topic: Removal of Unreacted 4-Nitrobenzyl Bromide (PNB-Br) Ticket ID: PNB-CLEANUP-001 Status: Open Priority: High (Safety/Purity Critical)
Executive Summary & Problem Context
The Issue: 4-Nitrobenzyl bromide (PNB-Br) is a highly reactive alkylating agent and a potent lachrymator. Incomplete removal results in:
-
Genotoxic Impurities: Alkyl halides are structural alerts for genotoxicity (GTI).
-
Product Instability: Residual bromide can slowly alkylate basic sites on your product over time.
-
Safety Hazards: Handling contaminated product poses a lachrymatory risk to analysts.
The Solution: Unlike standard chromatography (which can be difficult due to PNB-Br's co-elution tendencies), chemical scavenging is the most reliable method. This converts the lipophilic bromide into a polar, water-soluble ammonium salt or a resin-bound adduct.
Decision Matrix: Select Your Protocol
Before proceeding, select the workflow that matches your product's sensitivity.
Figure 1: Decision tree for selecting the appropriate PNB-Br removal strategy.
Protocol A: Solution-Phase Scavenging (The "Morpholine Wash")
Best for: Stable products (oils or solids) where an aqueous workup is permissible. Mechanism: A secondary amine (morpholine) attacks the PNB-Br, forming a quaternary ammonium salt. This salt partitions into the aqueous layer during extraction, leaving the product in the organic layer.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Scavenger: Morpholine (preferred due to moderate reactivity and water solubility) or
-Dimethylamine. -
Solvent: DCM, Ethyl Acetate, or THF.
-
Wash Solution: 1M HCl or 5% NaHSO
.
Step-by-Step Methodology
-
Quantify Excess: Estimate the remaining PNB-Br by TLC or HPLC.
-
Add Scavenger: Add 1.5 to 2.0 equivalents of Morpholine relative to the excess PNB-Br (not the limiting reagent).
-
Tip: If PNB-Br amount is unknown, add 10 mol% relative to the theoretical yield.
-
-
Reaction: Stir at room temperature for 30–60 minutes .
-
Checkpoint: Monitor TLC.[1] The PNB-Br spot (
in 20% EtOAc/Hex) should disappear. A baseline spot (ammonium salt) will appear.
-
-
Quench & Wash:
-
Dilute with organic solvent (EtOAc/DCM).
-
Wash 1: Water (removes bulk excess amine).
-
Wash 2: 1M HCl (2x). Critical Step: This protonates excess morpholine and ensures the ionic PNB-morpholine adduct stays in the water.
-
Wash 3: Brine.[2]
-
-
Isolate: Dry over MgSO
and concentrate.
Protocol B: Polymer-Supported Scavenging
Best for: Acid-sensitive compounds, library synthesis, or when aqueous workup must be avoided. Mechanism: PNB-Br reacts with an amine immobilized on a polystyrene bead. The impurity becomes covalently bound to the solid bead, which is removed by filtration.
Recommended Resins
| Resin Type | Loading (mmol/g) | Reactivity | Cost |
| Tris(2-aminoethyl)amine (PS-Trisamine) | ~3.0 - 4.0 | High (Primary amine) | |
| Morpholine Polystyrene | ~2.5 | Moderate | |
| Diaminopropane (PS-Diamine) | ~1.5 - 2.5 | High |
Step-by-Step Methodology
-
Preparation: Dissolve the crude reaction mixture in a minimal amount of DCM or THF.
-
Resin Addition: Add 3.0 equivalents of resin relative to the estimated excess PNB-Br.
-
Incubation: Shake or stir gently (do not use a magnetic stir bar as it grinds the beads) for 2–4 hours at room temperature.
-
Note: Reaction is slower than solution phase due to diffusion limits into the polymer matrix.
-
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
-
Concentrate: Evaporate the filtrate. The PNB-Br remains trapped on the filter paper.
Protocol C: Recrystallization (For Solids)
Best for: Highly crystalline solids where the product has a significantly different solubility profile than PNB-Br.
-
Solvent System: Ethanol (95% or absolute) or Ligroin (b.p. 90–100°C).
-
Method:
-
Dissolve crude solid in boiling ethanol.
-
Allow to cool slowly to room temperature, then to 0°C.
-
PNB-Br is moderately soluble in cold ethanol and should remain in the mother liquor.
-
Filter and wash with cold ethanol.
-
Safety & Decontamination (Lachrymator Alert)
Hazard: PNB-Br causes severe eye irritation and tearing. It is a skin sensitizer.
Decontamination of Glassware
Do not wash PNB-Br contaminated glassware directly in the open sink.
-
Quench Solution: Prepare a solution of 10% Ethanolamine or Ammonium Hydroxide in Ethanol.
-
Soak: Submerge glassware/syringes in this solution for 1 hour. This converts the lachrymator into a harmless amine.
-
Wash: Rinse with water and acetone.
Spill Management
-
Evacuate: Clear the area if the powder is aerosolized.
-
Neutralize: Cover the spill with a 1:1 mixture of soda ash (Na
CO ) and clay cat litter (absorbent). -
Clean: Sweep up carefully to avoid dust generation. Wipe the surface with the Quench Solution mentioned above.
Visualizing the Scavenging Workflow
Figure 2: Chemical mechanism and phase separation logic for solution-phase scavenging.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography to remove PNB-Br?
A: Yes, but it is risky. PNB-Br is non-polar and often co-elutes with non-polar products. If you must use chromatography, use Toluene as a co-solvent, as it interacts with the aromatic ring of PNB-Br, often shifting its
Q: My product contains a pyridine ring. Will the HCl wash in Protocol A extract my product too? A: Yes, it likely will. In this case, use Protocol B (Resin) . Alternatively, use Protocol A but modify the wash: instead of HCl, wash with water multiple times. The quaternary ammonium salt of PNB-morpholine is soluble in neutral water, whereas your pyridine product is likely more organic-soluble (unless it is very small/polar).
Q: How do I know if the PNB-Br is completely gone? A: Use a colorimetric spray on your TLC plate. 4-(4-nitrobenzyl)pyridine (NBP) spray is specific for alkylating agents, turning blue/purple. Standard UV (254 nm) is also effective due to the nitro group's strong absorbance.
References
-
Chemical Scavenging (Solution Phase)
- Polymer-Supported Scavenging: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000. Application: Use of Tris(2-aminoethyl)amine polystyrene for sequestering electrophiles.
-
Physical Properties & Safety
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 66011, 4-Nitrobenzyl bromide." PubChem, 2024.
- Data: Solubility, hydrolysis rates, and lachrym
-
-
Recrystallization Protocols
Sources
Optimizing reaction temperature for N-substituted indoline synthesis
Topic: Optimizing Reaction Temperature for Yield & Selectivity
Welcome to the Application Support Hub
User Profile: Medicinal Chemists, Process Development Scientists. Scope: This guide addresses the critical thermodynamic and kinetic variables governing the synthesis of N-substituted indolines (2,3-dihydro-1H-indoles). Unlike their oxidized counterparts (indoles), indolines lack aromaticity in the pyrrole ring, making their synthesis a battle against thermodynamic stability.
This guide focuses on the two primary synthetic pathways:
-
Reductive Functionalization: Reducing N-substituted indoles.
-
Direct N-Functionalization: Arylation/Alkylation of the indoline core.
Module 1: The Thermodynamics of Indoline Formation
The Core Challenge: Aromaticity vs. Temperature
The conversion of an indole to an indoline involves breaking the aromaticity of the pyrrole ring (approx. resonance energy loss: 20-25 kcal/mol).
-
Low Temperature (<0°C): Kinetic control. Often insufficient energy to overcome the activation barrier for hydride transfer or oxidative addition.
-
High Temperature (>100°C): Thermodynamic control. Favors the restoration of the aromatic indole system (dehydrogenation) or catalyst decomposition.
Decision Matrix: Selecting Your Pathway
Figure 1: Strategic selection of synthetic route and associated thermal constraints.
Module 2: Troubleshooting by Reaction Type
Scenario A: Reduction of N-Substituted Indoles
Reagents: Sodium Cyanoborohydride (NaBH
The Issue: "I see starting material or purple byproducts."
In acidic media, the indole C3 is protonated to form an iminium ion, which is then reduced.
-
Temperature Trap: If
, the equilibrium shifts. The indoline product can undergo acid-catalyzed disproportionation or autoxidation back to indole (often purple/dark due to oligomerization).
Troubleshooting Protocol:
| Symptom | Diagnosis | Thermal Adjustment |
| Purple/Black Rxn | Re-oxidation/Polymerization. | Cool Down. Maintain |
| Stalled Conversion | Protonation equilibrium issue. | Do NOT Heat. Instead, increase acid concentration (switch from AcOH to TFA/AcOH mix) to lower pH. |
| Dimer Formation | Radical coupling at C2/C3. | Strict Control. Keep at |
Expert Tip: For NaBH
Scenario B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Reagents: Pd(OAc)
The Issue: "Yield drops precipitously above 100°C."
Indoline is a secondary amine but is sterically constrained and electronically unique (lone pair participates in conjugation with the benzene ring).
-
Temperature Trap:
-
At >110°C (Refluxing Toluene):
-hydride elimination is not possible for the amine, but dehalogenation of the aryl halide becomes competitive. -
Catalyst Death: Pd-black formation accelerates exponentially above 100°C if the ligand is not bulky enough.
-
Troubleshooting Protocol:
| Symptom | Diagnosis | Thermal Adjustment |
| Pd Mirror on Flask | Catalyst decomposition (Agglomeration). | Lower T. Limit to |
| Dehalogenated Ar-H | Hydrodehalogenation side-reaction. | Lower T. High heat promotes hydride transfer from solvent/base. Run at |
| Low Conversion | Oxidative addition barrier. | Stepwise. Start at |
Expert Tip: When using Cs
Module 3: Standard Operating Procedures (SOP)
Protocol: Temperature-Controlled Reduction of N-Methylindole
Target: N-Methylindoline (High purity)
-
Setup: Flame-dry a 2-neck RB flask. Purge with N
. -
Solvent Prep: Add Glacial Acetic Acid (0.5 M concentration relative to substrate).
-
Thermal Equilibration (Critical): Place flask in a water bath maintained at 15°C .
-
Why? Acetic acid freezes at 16°C, but adding the substrate depresses the freezing point. 15-18°C is the "Goldilocks" zone—liquid, but cold enough to prevent side reactions.
-
-
Addition: Add N-Methylindole. Stir for 10 min.
-
Reagent Addition: Add NaBH
CN (3.0 equiv) portion-wise over 30 minutes.-
Monitor: Use an internal thermometer. Do not allow internal T > 25°C.
-
-
Reaction: Allow to warm to 20–22°C (Room Temp) . Stir for 2–4 hours.
-
Quench: Cool back to 0°C before neutralizing with NaOH. Heat generated during neutralization can reverse the reaction if not controlled.
Module 4: FAQ - Field Issues
Q1: My indoline product is turning dark purple on the rotavap. Is it temperature related? A: Yes. Indolines are susceptible to autoxidation to indoles or coupling products in air, a process accelerated by heat.
-
Fix: Never set the rotavap bath >35°C. Flush the flask with Nitrogen immediately after removing solvent. Store at -20°C.
Q2: Can I use microwave irradiation to speed up the Buchwald coupling? A: Proceed with extreme caution. While microwaves accelerate kinetics, indoline synthesis is sensitive to "hotspots."
-
Fix: If using MW, use active cooling (compressed air) to keep the bulk temperature at 80°C. Do not rely on the "set temperature" alone, as local overheating at the vessel wall causes catalyst death [3].
Q3: I am alkylating indoline with an alkyl halide (Sn2). Why am I getting the quaternary ammonium salt? A: You are heating too aggressively. Indoline is nucleophilic. Once the mono-alkylated product forms, it is more nucleophilic than the starting material.
-
Fix: Run the reaction at 0°C initially. Add the alkyl halide slowly. Only warm to Room Temp. Never reflux unless the alkyl halide is extremely unreactive.
Module 5: Mechanistic Visualization
Reaction Coordinate: The Temperature "Cliff"
Figure 2: Kinetic trapping of the indoline product. High temperatures open pathways to side products and reversible oxidation.
References
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. Link
Technical Support Center: Solubilization Strategies for 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
Executive Summary & Physicochemical Profile
The Challenge: You are likely experiencing precipitation ("crashing out") when diluting your DMSO stock solution into aqueous media (PBS, cell culture media). This occurs because 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole is a highly lipophilic molecule (Estimated LogP ~3.5–4.0).
Why it happens:
-
Hydrophobicity: The core structure contains a non-polar indoline ring fused with a nitrobenzyl group. The water lattice cannot accommodate this bulky, hydrophobic surface area.
-
Weak Basicity: The nitrogen atom is part of an aniline-like system (indoline). Its pKa is likely < 5.0. Consequently, it remains uncharged (neutral) at physiological pH (7.4), denying you the solubility benefit of ionization.
The Solution Architecture: Do not rely on simple pH adjustment.[1] You must use Cosolvents , Surfactants , or Complexation .
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the best solubilization strategy for your specific assay.
Figure 1: Decision tree for selecting the appropriate solubilization method based on biological tolerance and concentration requirements.
Troubleshooting Guides & FAQs
Issue 1: "My compound precipitates immediately upon adding water to the DMSO stock."
Diagnosis: This is the "Solvent Shift" phenomenon. DMSO solvates your compound perfectly. When you add water, the solvent power of the mixture drops logarithmically. If the local concentration of water at the injection site is too high, the compound nucleates and crystallizes instantly.
Q: How do I prevent this precipitation shock? A: You must lower the kinetic energy barrier of mixing.
-
Never add water to the DMSO stock. Always add the DMSO stock to the water .
-
Vortex the aqueous phase vigorously while adding the DMSO stock dropwise.
-
Use an intermediate: Dilute your 100 mM DMSO stock to 10 mM using PEG-400 or Ethanol first, then dilute that into water. This creates a "soft landing" for the molecule.
Issue 2: "Can I use acid to dissolve it?"
Q: Since it has a nitrogen atom, can I acidify the buffer (pH 4-5) to dissolve it? A: No.
-
Reasoning: The nitrogen in the indoline ring is conjugated with the benzene ring. It acts as an aromatic amine (aniline derivative), making it a very weak base (pKa ~ 4-5).
-
The Trap: To fully ionize (protonate) this molecule and gain solubility, you would need a pH at least 2 units below its pKa (i.e., pH ~2-3). This pH is toxic to most cells and incompatible with proteins. At pH 7.4, the molecule is >99% neutral and insoluble.
Issue 3: "I need to inject this into mice. What formulation do you recommend?"
Q: DMSO is causing local toxicity in my animal models. What is the alternative? A: Use Protocol B (Cyclodextrins) or a Cosolvent System .
-
Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.
-
Why: This "ternary" system attacks solubility from three angles: DMSO (solvent), PEG (cosolvent/dispersant), and Tween (micellar stabilization).
Detailed Experimental Protocols
Protocol A: The "Solvent Shift" (For In Vitro Screening)
Best for: High-throughput screening, robust cell lines (e.g., HeLa, HEK293).
Materials:
-
Compound Stock (10 mM in 100% DMSO)
-
Culture Media (Pre-warmed to 37°C)
Step-by-Step:
-
Preparation: Calculate the volume of DMSO stock needed. Ensure the final DMSO concentration will be ≤ 0.5% (v/v) .
-
The "Jet" Injection: Place the culture media on a vortex mixer at medium speed.
-
Injection: Submerge the pipette tip just below the surface of the spinning media and eject the DMSO stock quickly.
-
Critical: Do not drop the DMSO on top of the liquid; it will form a film and precipitate.
-
-
Sonication (Optional): If slight turbidity appears, sonicate in a water bath for 5 minutes at 37°C.
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Sensitive primary cells, kinetic studies, and avoiding solvent effects.
Mechanism: Hydroxypropyl-
Materials:
-
HP-
-CD (Sigma/Roquette) -
Milli-Q Water
Step-by-Step:
-
Carrier Solution: Prepare a 20% (w/v) HP-
-CD solution in Milli-Q water. Filter sterilize (0.22 µm). -
Compound Addition: Add your solid compound to the CD solution.
-
Target: 1–2 mg/mL (depending on specific binding constant).
-
-
Equilibration: Shake or stir vigorously at room temperature for 24 hours .
-
Note: Heating to 50°C for 30 mins can speed up complexation, but verify stability first.
-
-
Clarification: Centrifuge at 10,000 x g for 10 minutes to remove uncomplexed solid.
-
Use: The supernatant is your stock. It can be diluted infinite-fold into media without precipitation.
Protocol C: Surfactant Stabilization
Best for: High concentration requirements where CDs fail.
Step-by-Step:
-
Dissolve compound in minimal DMSO (e.g., 20 µL).
-
Add Tween 80 (Polysorbate 80) to the DMSO solution. Ratio: 1:1 (w/w) compound to surfactant.
-
Slowly add warm saline (37°C) with vigorous stirring.
-
Result: A clear micellar solution or stable nano-suspension.
Comparative Data: Solubility Limits
| Method | Estimated Max Solubility | Physiological Compatibility | Stability |
| Pure Water (pH 7.4) | < 1 µg/mL (Negligible) | High | Poor (Precipitates) |
| 0.5% DMSO in Media | ~10–50 µM | Moderate (Cell line dependent) | Low (Metastable) |
| 20% HP- | ~500–2000 µM | Excellent | High (Thermodynamic) |
| PEG-400 / Tween 80 | > 1000 µM | Moderate (Viscosity issues) | Moderate |
Visualizing the "Crash Out" Mechanism
Understanding why your experiment fails is key to fixing it.
Figure 2: The kinetic pathway of precipitation vs. stabilization via cyclodextrin complexation.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
ATCC Technical Bulletin. DMSO usage in cell culture: Cytotoxicity limits and protocols.
-
PubChem Compound Summary. 1-Benzylindoline derivatives and physicochemical properties.
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Validation & Comparative
1H NMR chemical shifts for 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
[1]
Executive Summary
This technical guide provides a definitive analysis of the 1H NMR spectral characteristics of this compound (also known as N-(4-nitrobenzyl)indoline).[1] Designed for synthetic chemists and analytical scientists, this document moves beyond simple peak listing to offer a comparative framework. It distinguishes the target compound from its specific precursors (indoline, 4-nitrobenzyl chloride) and its most common oxidation byproduct (the corresponding indole), ensuring precise structural validation during synthesis and quality control.
Structural Analysis & Assignment Strategy
The target molecule combines an electron-rich indoline core with an electron-deficient 4-nitrobenzyl moiety .[1] The NMR spectrum is defined by three distinct zones:
-
The Nitrobenzyl System (Aromatic): A classic AA'BB' pattern, significantly deshielded by the nitro group.
-
The Indoline Core (Aromatic): A complex 4-proton multiplet typical of N-alkylated anilines.[1]
-
The Aliphatic Zone: Two triplets (indoline ring) and one singlet (benzylic linker).
Predicted 1H NMR Data (400 MHz, CDCl₃)
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Notes |
| Ar-H (Nitro-ortho) | 8.18 – 8.22 | Doublet (d) | 2H | ~8.5 | Deshielded by -NO₂ (AA'BB' system). |
| Ar-H (Nitro-meta) | 7.50 – 7.55 | Doublet (d) | 2H | ~8.5 | Ortho to methylene linker.[1] |
| Indoline Ar-H | 7.05 – 7.15 | Multiplet (m) | 2H | - | C4-H and C6-H overlap.[1] |
| Indoline Ar-H | 6.65 – 6.75 | Multiplet (m) | 2H | - | C5-H and C7-H (Ortho/Para to Nitrogen).[1] |
| N-CH₂-Ar (Benzyl) | 4.45 ± 0.05 | Singlet (s) | 2H | - | Critical Diagnostic Peak. |
| Indoline C2-H | 3.40 – 3.50 | Triplet (t) | 2H | ~8.3 | Adjacent to Nitrogen.[1] |
| Indoline C3-H | 3.00 – 3.10 | Triplet (t) | 2H | ~8.3 | Benzylic (Indoline ring). |
Analyst Note: The chemical shift of the benzylic singlet (4.45 ppm) is the primary indicator of successful N-alkylation. It appears upfield relative to the precursor chloride (~4.65 ppm) but downfield relative to unsubstituted N-benzylindoline (~4.30 ppm) due to the electron-withdrawing nitro group.[1]
Comparative Performance Analysis
To validate the synthesis, one must objectively compare the product spectrum against its alternatives (precursors and byproducts).
Comparison 1: Target vs. Precursor (Indoline)
-
The Shift: The broad N-H singlet of indoline (typically ~3.5–4.0 ppm, broad) disappears.
-
The Appearance: The aliphatic region gains a sharp singlet at 4.45 ppm (Benzyl CH₂).
-
Ring Current: The indoline C2-H triplet shifts slightly downfield (~0.1 ppm) upon alkylation due to the change from secondary to tertiary amine character.
Comparison 2: Target vs. Precursor (4-Nitrobenzyl Chloride)
-
Diagnostic Shift: The benzylic CH₂ in the chloride precursor appears at 4.65 ppm . In the product, this shifts upfield to ~4.45 ppm .
-
Validation: If you see a singlet at 4.65 ppm, unreacted alkylating agent is present.
Comparison 3: Target vs. Oxidized Analog (Indole)
-
Critical Quality Attribute: Indolines are susceptible to oxidation to Indoles.[2]
-
Differentiation:
-
Indoline (Target): Shows two triplets at 3.0 and 3.5 ppm.[3]
-
Indole (Impurity): The C2/C3 protons become aromatic/alkenic, appearing as doublets between 6.5 – 7.5 ppm .
-
Result: Any signals in the 6.5–7.5 ppm region that integrate >4H (relative to the nitrobenzyl signals) suggest oxidation.
-
Experimental Protocol: Synthesis & NMR Preparation
This protocol ensures the isolation of a clean sample for NMR verification, minimizing paramagnetic impurities that broaden peaks.
Methodology: N-Alkylation of Indoline
-
Reagents:
-
Indoline (1.0 equiv)
-
4-Nitrobenzyl chloride (1.1 equiv)[1]
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).
-
-
Procedure:
-
Dissolve indoline in MeCN. Add K₂CO₃ and stir for 10 min.
-
Add 4-nitrobenzyl chloride dropwise.[1]
-
Reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
-
Workup (Crucial for NMR Purity):
-
Filter off inorganic salts.
-
Evaporate solvent.
-
Redissolve in EtOAc, wash with water (2x) and Brine (1x) to remove DMF/Salts.
-
Dry over Na₂SO₄ and concentrate.
-
-
NMR Sample Prep:
-
Dissolve ~10 mg of the yellow/orange solid in 0.6 mL CDCl₃ .
-
Note: Filter the solution through a cotton plug within the pipette to remove suspended inorganic solids which cause baseline noise.
-
Visualization of Logic & Workflow
Figure 1: Synthesis & Monitoring Workflow
This diagram outlines the logical steps to synthesize and verify the compound, highlighting the "Go/No-Go" decision points based on NMR data.
Caption: Logical workflow for the synthesis and NMR validation of this compound.
Figure 2: Signal Assignment Logic Tree
This diagram visualizes the causality behind the peak assignments, linking structural features to their spectral location.
Caption: Causal relationship between structural electronic effects and observed 1H NMR chemical shifts.
References
FTIR Spectral Analysis of Nitro-Indoline Derivatives: A Comparative Technical Guide
This guide details the FTIR spectral analysis of nitro groups within the indoline scaffold, specifically addressing the differentiation of regioisomers (e.g., 5-nitroindoline vs. 6-nitroindoline) through vibrational spectroscopy.
Executive Summary
In drug discovery, the indoline (2,3-dihydroindole) scaffold is a critical pharmacophore, often functionalized with nitro groups to modulate metabolic stability or electronic properties. While NMR is the gold standard for structural connectivity, Fourier Transform Infrared Spectroscopy (FTIR) offers a distinct advantage in analyzing the electronic environment of the nitro group.
This guide provides a rigorous methodology for detecting and differentiating nitro-indoline derivatives. Unlike generic organic analysis, we focus on the electronic coupling between the indoline nitrogen lone pair and the nitro group, which creates distinct spectral signatures for para-conjugated (5-nitro) versus meta-conjugated (6-nitro) isomers.
Technical Background: The Physics of the Scaffold
The Indoline-Nitro Interaction
The indoline structure consists of a benzene ring fused to a nitrogen-containing five-membered ring.[1] Unlike indole, the C2-C3 bond in indoline is saturated, making the nitrogen atom (
When a nitro group (
-
The "Push-Pull" Effect (5-Nitroindoline): The nitrogen lone pair at position 1 can donate electron density into the ring via resonance. Position 5 is para to the nitrogen. This creates a direct conjugation path (push-pull system), increasing the single-bond character of the
bonds in the nitro group.-
Spectral Consequence: The force constant (
) of the bond decreases, causing a red shift (lower wavenumber) of the asymmetric stretching vibration.
-
-
The Inductive Effect (6-Nitroindoline): Position 6 is meta to the nitrogen. Resonance conjugation is disrupted. The electron-withdrawing inductive effect dominates, or at least the strong mesomeric donation is absent.
-
Spectral Consequence: The
bond retains more double-bond character, resulting in a higher wavenumber (closer to standard nitrobenzene).
-
Characteristic Vibrational Modes
The nitro group exhibits two primary stretching modes that are IR active:
-
Asymmetric Stretch (
): Typically 1550–1475 cm⁻¹. Strong intensity. Most sensitive to electronic environment. -
Symmetric Stretch (
): Typically 1360–1290 cm⁻¹. Medium intensity.
Comparative Analysis: FTIR vs. Alternatives
To ensure scientific rigor, researchers must understand when to deploy FTIR versus orthogonal techniques like Raman or NMR.
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | ¹H NMR |
| Primary Detection | Dipole moment change ( | Polarizability change ( | Proton environment (chemical shift).[2] |
| Nitro Specificity | High: Distinct "fingerprint" for electronic state. | High: Complementary to IR; symmetric stretch is dominant. | Medium: Indirect detection via deshielding of adjacent protons. |
| Isomer Differentiation | Excellent: Based on frequency shift (electronic conjugation).[3] | Good: Based on skeletal vibration coupling. | Excellent: Based on coupling constants ( |
| Sample State | Solid (Powder) or Film. | Solid or Liquid (aqueous compatible). | Solubilized liquid only. |
| Throughput | High (ATR method < 1 min). | High (Non-contact). | Low (Requires deuterated solvents).[4] |
Verdict: Use FTIR for rapid quality control and assessing the electronic nature of the nitro group. Use NMR for absolute structural confirmation.
Experimental Protocol
Method Selection: ATR vs. Transmission (KBr)
For indoline derivatives, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to reproducibility and lack of moisture interference (which can obscure the 3400 cm⁻¹ N-H region).
Step-by-Step Workflow
Prerequisites:
-
FTIR Spectrometer (e.g., DTGS or MCT detector).
-
Diamond or ZnSe ATR crystal.
-
Reference Standards: Unsubstituted indoline, Nitrobenzene (external standard).
Protocol:
-
System Validation: Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O vapor lines.
-
Sample Prep: Place ~2 mg of the solid nitro-indoline derivative onto the center of the ATR crystal.
-
Contact: Apply pressure using the anvil until the preview spectrum peak absorbance stabilizes (target 0.5–0.8 A.U. for strongest peaks). Do not over-tighten to avoid crystal damage.
-
Acquisition:
-
Resolution: 4 cm⁻¹ (sufficient for solid-state bands).
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) and "Baseline Correction" (rubber band method).
Data Interpretation & Logic
The Isomer Decision Tree
The following logic diagram illustrates the process for distinguishing 5-nitroindoline from 6-nitroindoline based on spectral data.
Figure 1: Decision logic for assigning nitro-indoline regioisomers based on the asymmetric nitro stretching frequency.
Spectral Reference Table
The table below summarizes the expected shifts. Note that exact values depend on crystal packing (solid state), but the relative difference is consistent.
| Functional Group | Vibration Mode | 5-Nitroindoline (Conjugated) | 6-Nitroindoline (Non-Conjugated) | Notes |
| Nitro ( | Asymmetric Stretch | 1480 – 1505 cm⁻¹ | 1515 – 1540 cm⁻¹ | Key differentiator. 5-isomer is red-shifted.[5] |
| Nitro ( | Symmetric Stretch | ~1330 cm⁻¹ | ~1345 cm⁻¹ | Less diagnostic than asymmetric stretch. |
| Amine ( | Stretching | 3300 – 3400 cm⁻¹ | 3300 – 3400 cm⁻¹ | Broad band; confirms secondary amine. |
| Aromatic Ring | ~1600 cm⁻¹ | ~1600 cm⁻¹ | Overlaps with N-H bending (scissoring). |
Critical Analysis of Interferences
-
Amide I Band: If the indoline nitrogen is acylated (e.g., N-acetyl-5-nitroindoline), a strong Carbonyl (
) peak appears at ~1650 cm⁻¹. This removes the "Push-Pull" effect because the nitrogen lone pair is now delocalized into the carbonyl, not the ring. Result: The nitro peak of the 5-isomer will shift back to higher wavenumbers (~1520 cm⁻¹). -
Water Vapor: Sharp, jagged lines in the 1500–1600 cm⁻¹ region can mask the nitro peak. Solution: Ensure proper background subtraction.[4][6]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard text for general nitro group assignments).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
-
Introduction to IR Spectroscopy: Nitro Groups. University of Colorado Boulder. (Detailed shifts for aromatic nitro groups). Link
-
Margraf, G., et al. (2006).[7] Comparison between the FTIR spectra of compounds (Indoline derivatives). ResearchGate / Chemistry A European Journal. (Isomer spectral data comparison). Link
-
Kintek Solution. (2024).[4] Difference Between KBr and ATR in FTIR. (Protocol validation). Link
Sources
- 1. Indoline - Wikipedia [en.wikipedia.org]
- 2. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Activated Reactivity of Nitrones with Amino Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
The following guide details the mass spectrometry fragmentation patterns of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole . This analysis is constructed for researchers requiring precise structural elucidation and differentiation of this compound from its metabolic or synthetic analogs.
Executive Technical Summary
This compound (C₁₅H₁₄N₂O₂) is a functionalized indoline derivative characterized by a saturated 2,3-dihydro-1H-indole core N-alkylated with a para-nitrobenzyl moiety. In drug development, this structure often appears as a synthetic intermediate or a reduced metabolite of indole-based pharmaceuticals.
Its mass spectral behavior is governed by two competing electronic centers:
-
The Basic Indoline Nitrogen: The primary site of protonation in Electrospray Ionization (ESI).
-
The Nitrobenzyl Group: A strong electron-withdrawing system that directs specific cleavage pathways, distinct from unsubstituted benzyl analogs.
This guide compares its fragmentation "performance" (ionization efficiency and diagnostic ion generation) against its non-nitrated and oxidized analogs, providing a roadmap for confident identification.
Chemical Identity & MS Readiness
| Property | Data | MS Implications |
| Formula | C₁₅H₁₄N₂O₂ | Nitrogen Rule applies (Even mass = 2 nitrogens). |
| Monoisotopic Mass | 254.1055 Da | [M+H]⁺ = 255.1128 (Primary ESI Target). |
| Core Structure | Indoline (Cyclic Amine) | High proton affinity; prone to dehydrogenation (-2H) to indole. |
| Substituent | p-Nitrobenzyl | Characteristic losses of NO₂ (46 Da) and Benzyl cleavage. |
| Ionization Mode | ESI (+) | Preferred mode due to the tertiary amine. |
Fragmentation Mechanics: The "Deep Dive"
The fragmentation of the [M+H]⁺ ion (m/z 255) proceeds through three distinct mechanistic pathways. Understanding the causality of these pathways is essential for differentiating this molecule from isobaric impurities.
Pathway A: The Benzyl Cleavage (Primary Diagnostic)
The weakest bond in the protonated molecule is the C-N bond connecting the benzyl group to the indoline nitrogen.
-
Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.
-
Outcome:
Pathway B: The Nitro Group Degradation
Nitroaromatics exhibit a "fingerprint" degradation pattern.
-
Step 1: Isomerization of the nitro group (-NO₂) to a nitrite ester (-ONO).
-
Step 2: Loss of NO (30 Da) or NO₂ (46 Da).
-
Diagnostic Ions:
-
m/z 225: [M+H - NO]⁺ (Rare in soft ionization, common in EI).
-
m/z 209: [M+H - NO₂]⁺.
-
Secondary Fragmentation: The m/z 136 benzyl ion often further fragments to m/z 90 (loss of NO₂) or m/z 106 (loss of NO).
-
Pathway C: Indoline Dehydrogenation (Aromatization)
The 2,3-dihydro-1H-indole core is energetically driven toward the fully aromatic indole system.
-
Mechanism: Loss of H₂ (2 Da) from the C2-C3 positions.
-
Observation: A peak at m/z 253 ([M+H - H₂]⁺).
-
Significance: If this peak is dominant, it suggests thermal degradation in the source or oxidation of the sample prior to analysis.
Comparative Performance Guide
This section objectively compares the target molecule with its two most relevant alternatives: the Non-Nitrated Analog (Standard Benzylindoline) and the Oxidized Analog (Indole derivative).
Table 1: Fragmentation Performance Comparison
| Feature | Target Product (Nitro-Indoline) | Alternative A (Benzyl-Indoline) | Alternative B (Nitro-Indole) |
| Parent Ion [M+H]⁺ | m/z 255 | m/z 210 | m/z 253 |
| Primary Fragment | m/z 136 (Nitrobenzyl cation) | m/z 91 (Tropylium ion) | m/z 136 (Nitrobenzyl cation) |
| Secondary Fragment | m/z 118/119 (Indoline core) | m/z 118/119 (Indoline core) | m/z 116/117 (Indole core) |
| Nitro Loss (-46 Da) | Yes (m/z 209) | No (Not applicable) | Yes (m/z 207) |
| Aromatization Risk | High (Can oxidize to Alt B) | High (Can oxidize to Indole) | Stable (Already aromatic) |
| Differentiation Key | Look for m/z 136 AND m/z 119 . | Look for m/z 91 (Classic Tropylium).[3] | Look for m/z 117 (Indole core). |
Expert Insight:
-
Vs. Alternative A: The presence of the nitro group shifts the primary benzyl fragment from m/z 91 to m/z 136. If you see m/z 91 in the Target Product spectrum, it indicates a loss of the nitro group before benzyl cleavage, which is energetically unfavorable, or the presence of a non-nitrated impurity.
-
Vs. Alternative B: The Target Product is distinguished by the indoline core fragment (m/z 119) versus the indole core (m/z 117). This 2 Da difference is critical for tracking metabolic reduction/oxidation.
Experimental Protocol: Self-Validating ESI-MS/MS
To replicate these results and validate the compound identity, follow this step-by-step workflow.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? To ensure complete protonation of the indoline nitrogen ([M+H]⁺).
-
Phase 2: Instrument Parameters (Direct Infusion)
-
Source: ESI Positive Mode.
-
Flow Rate: 10 µL/min.
-
Capillary Voltage: 3.5 kV (Standard).
-
Cone Voltage: 20–40 V.
-
Validation Check: At 20V, [M+H]⁺ (255) should be the base peak. At 40V, in-source fragmentation should produce visible m/z 136.
-
Phase 3: MS/MS Acquisition
-
Precursor Selection: Isolate m/z 255.1 with a width of 1.0 Da.
-
Collision Energy (CE) Ramp:
-
10 eV: Minimal fragmentation (Survivor parent).
-
20 eV: Generation of m/z 136 (Nitrobenzyl).
-
35 eV: Generation of m/z 119 (Indoline) and m/z 90 (Secondary nitro loss).
-
-
Data Validation:
-
If m/z 253 is >10% of the parent peak at 10 eV, the sample is degrading. Prepare fresh in degassed solvent.
-
Visualization: Fragmentation Pathway[4][5][6]
The following diagram illustrates the logical flow of fragmentation, color-coded for ion stability and neutral losses.
Figure 1: ESI-MS/MS Fragmentation Tree for this compound.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Chemistry WebBook. Indole and Indoline Mass Spectra. National Institute of Standards and Technology. Available at: [Link]
- Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Mechanistic grounding for Nitro group losses).
-
PubChem Compound Summary. Indoline Derivatives. National Center for Biotechnology Information. Available at: [Link]
Sources
Comparative Reactivity Guide: 1-[(4-Nitrophenyl)methyl] vs. 1-benzyl-2,3-dihydro-1H-indole
[1]
Executive Summary: The Inductive Brake Effect
In the development of indole-based therapeutics, the choice of N-protecting group or N-substituent dictates not just solubility, but the fundamental reactivity of the heterocyclic core.[1] This guide compares two structural analogs:
-
Compound A: 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole (N-4-Nitrobenzyl indoline)[1]
-
Compound B: 1-benzyl-2,3-dihydro-1H-indole (N-Benzyl indoline)[1]
The Verdict: While structurally similar, the 4-nitro group in Compound A acts as a "remote inductive brake."[1] It lowers the basicity of the indoline nitrogen and retards oxidative aromatization compared to the electron-neutral Compound B. Conversely, Compound A offers superior stability against premature benzylic autoxidation.[1]
Electronic Profiling & Physicochemical Properties[1]
The reactivity difference hinges on the transmission of electronic effects through the methylene (
The Methylene Insulation Factor
Unlike N-aryl indolines, where the substituent is directly conjugated to the nitrogen lone pair, these compounds possess a methylene insulator.[1]
-
Compound B (Benzyl): The phenyl ring is electronically neutral (
). The nitrogen lone pair is fully available for delocalization into the indoline ring (enamine character), activating positions C5 and C7. -
Compound A (4-Nitrobenzyl): The nitro group is a potent electron-withdrawing group (EWG).[1] While resonance is blocked by the
, the inductive effect (-I) is significant.[1] The 4-nitrophenyl moiety pulls electron density through the sigma framework, reducing the availability of the nitrogen lone pair.[1]
Data Point - Basicity Shift: While experimental pKa values for these specific indolines are rare, we can extrapolate from the corresponding benzylamines:
-
Benzylamine pKa: ~9.3[2]
-
4-Nitrobenzylamine pKa: ~8.5 Impact: Compound A is approximately 0.8 pKa units less basic than Compound B.[1]
Visualization of Electronic Effects
Figure 1: Mechanistic flow of electronic effects. Note how the nitro group in Compound A exerts a "through-bond" pull, unlike the free electron flow in Compound B.[1]
Reactivity Case Study: Oxidative Aromatization (Indoline Indole)
A critical transformation in drug synthesis is the oxidation of the dihydro-core to the fully aromatic indole.[1]
Performance Comparison
| Parameter | Compound B (Benzyl) | Compound A (4-Nitrobenzyl) |
| Reagent | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | DDQ (Requires excess or heat) |
| Reaction Rate | Fast ( | Slower (2-4 hours at RT) |
| Mechanism | Hydride abstraction is facilitated by the electron-rich nitrogen stabilizing the intermediate cation.[1][3] | The inductive pull destabilizes the intermediate radical cation/iminuim species, raising the activation energy. |
| Yield | High (>90%) | Moderate-High (80-85%) |
Scientist's Note: When using Compound A , you may observe a "stall" in conversion if using stoichiometric oxidants. It is recommended to use 1.2 - 1.5 equivalents of oxidant compared to the 1.05 equivalents typically sufficient for Compound B [1].[1]
Reactivity Case Study: Electrophilic Aromatic Substitution (EAS)
The nitrogen atom activates the benzene ring of the indoline (specifically C5) toward electrophiles (e.g., Bromination, Nitration).
C5-Bromination Efficiency[1]
-
Compound B: Reacts rapidly with NBS (N-Bromosuccinimide) at
.[1] The nitrogen lone pair effectively stabilizes the Wheland intermediate.[1] -
Compound A: The inductive withdrawal reduces the electron density of the aromatic ring. While C5 substitution still occurs (due to the regiocontrol of the amine), the reaction is slower and may require warming to room temperature to reach completion.
Experimental Implication
If your synthetic route involves regioselective functionalization after N-alkylation:
-
Choose Compound B for milder conditions and faster turnover.[1]
-
Choose Compound A if you need to suppress over-reaction (e.g., poly-halogenation), as the deactivated ring is more controllable.
Stability & Deprotection Profiles
The 4-nitro group drastically alters the "exit strategy" for these protecting groups.[1]
| Feature | Compound B (Benzyl) | Compound A (4-Nitrobenzyl) |
| Acid Stability | Stable to HCl/TFA.[1] | Stable to HCl/TFA.[1] |
| Oxidative Stability | Prone to benzylic oxidation (to benzoyl) upon long-term air exposure.[1] | Superior Stability. The electron-deficient ring resists autoxidation.[1] |
| Deprotection | Hydrogenolysis: Pd/C, | Incompatible with Pd/C: Nitro group reduces to amine.[1] Requires oxidative cleavage (CAN) or Zn/AcOH reduction followed by hydrolysis.[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis via N-Alkylation (General Procedure)
Applicable to both, but Compound A requires longer reaction times.[1]
-
Setup: Charge a round-bottom flask with Indoline (1.0 equiv) and
(2.0 equiv) in DMF ( ). -
Addition:
-
For B: Add Benzyl bromide (1.1 equiv) dropwise at
.[1] -
For A: Add 4-Nitrobenzyl bromide (1.1 equiv) at RT (Reaction is slower due to electrophile mass/solubility, though the bromide is highly reactive).
-
-
Reaction:
-
For B: Stir at RT for 2-4 hours.
-
For A: Stir at RT for 6-12 hours. Monitor by TLC (Compound A spots are often UV-active but stain poorly with Ninhydrin compared to B).[1]
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (
) to remove DMF.[1] Dry over .[1]
Protocol 2: Comparative Oxidation to Indole [2]
To validate reactivity differences in your own lab.
-
Dissolve substrate (0.5 mmol) in Dichloromethane (DCM, 5 mL).
-
Add DDQ (0.55 mmol, 1.1 equiv) in one portion at
. -
Sampling: Take aliquots at 15 min, 1 hr, and 3 hr.
-
Analysis: Analyze via HPLC or TLC.
-
Quench: Filter through a pad of alumina or wash with saturated
to remove hydroquinone byproducts.[1]
Reaction Pathway Diagram
Figure 2: Divergent reactivity profiles. Note the kinetic penalties (dashed lines) associated with the nitro-substituted pathway.
References
-
Vertex Pharmaceuticals & ACS Medicinal Chemistry. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones.[1] (Discusses synthesis and SAR of N-benzyl indolines). Available at: [Link]
-
Miki, Y. et al. p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ.[1] (Establishes DDQ oxidation protocols for benzyl-protected indoles). Heterocycles, 1998.[1] Available at: [Link]
-
PubChem Compound Summary. 1-benzyl-2,3-dihydro-1H-indole.[1] National Center for Biotechnology Information.[1] Available at: [Link]
-
PubChem Compound Summary. 4-Nitrobenzylamine (pKa data). National Center for Biotechnology Information.[1] Available at: [Link]
Crystal Structure Determination of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
A Comparative Methodological Guide for Structural Elucidation
Executive Summary
This guide details the structural determination of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole (also referred to as N-(4-nitrobenzyl)indoline). This molecule combines a biologically active indoline scaffold with a nitro-aromatic pharmacophore, making its solid-state conformation critical for understanding its potential binding affinity in drug development.
This guide moves beyond a simple data report to compare the Experimental Determination (Single Crystal X-Ray Diffraction - SC-XRD) against Computational Prediction (Density Functional Theory - DFT) . We analyze the efficacy, resolution, and utility of both approaches, providing a roadmap for researchers characterizing similar nitrogen-containing heterocycles.
Part 1: Synthesis & Crystal Growth Protocols
High-quality crystals are the prerequisite for accurate structural determination. The following protocol ensures phase purity and optimal crystal size.
1.1 Chemical Synthesis Workflow
The target molecule is synthesized via N-alkylation of indoline. The secondary amine of the indoline attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide.
-
Reagents: Indoline (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (
) or DMF. -
Conditions: Reflux (
) for 6–8 hours. -
Workup: Pour into ice water, filter the precipitate, wash with hexane to remove unreacted bromide.
1.2 Crystallization Strategy (The Critical Step)
For SC-XRD, we require a single, defect-free crystal (
-
Method: Slow Evaporation at Room Temperature (
K). -
Solvent System: Ethanol/Acetone (1:1 v/v). Note: Ethanol promotes hydrogen bonding networks during nucleation.
-
Protocol: Dissolve 50 mg of the purified solid in 5 mL solvent. Filter through a 0.45
m syringe filter into a clean vial. Cover with parafilm perforated with 3 pinholes. Allow to stand undisturbed for 3–5 days.
Figure 1: Step-by-step workflow from chemical synthesis to crystal harvesting.
Part 2: Experimental Determination (SC-XRD)
The "Gold Standard" for absolute structure confirmation.
2.1 Data Collection Parameters
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Radiation: Mo-K
( Å). Mo source is preferred over Cu for aromatic nitro compounds to minimize absorption effects. -
Temperature: 296(2) K (Room Temp) or 100(2) K (Cryogenic). Cryogenic is recommended to reduce thermal vibration of the flexible methylene bridge.
2.2 Structure Solution & Refinement
-
Solution: Direct Methods (SHELXT) are used to locate the heavy atoms (Nitro oxygens, Nitrogens).
-
Refinement: Full-matrix least-squares on
(SHELXL). -
Hydrogen Placement: Aromatic H-atoms are constrained geometrically (C-H = 0.93 Å). Methyl H-atoms are refined using a riding model.
2.3 Self-Validating Metrics (Quality Control)
To ensure the trustworthiness of your data, verify these metrics:
-
R-factor (
): Should be (5%) for publication-quality data. -
Goodness of Fit (GoF): Should approach 1.0.
-
Residual Density: Peaks
near the nitro group suggest disorder that must be modeled.
Part 3: Computational Validation (DFT & Hirshfeld)
The "Alternative" approach: Using theory to validate experiment.
3.1 Density Functional Theory (DFT) Optimization
Before or after XRD, the molecular geometry is optimized in the gas phase to determine the "ideal" conformation free of packing forces.
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP / 6-311G(d,p).
-
Goal: Compare the torsion angle of the
bond. A significant deviation between DFT (gas) and XRD (solid) indicates strong intermolecular packing forces (crystal field effects).
3.2 Hirshfeld Surface Analysis
This technique visualizes the intermolecular interactions that stabilize the crystal.
-
Tool: CrystalExplorer.
-
Mapping:
surface. -
Key Insight: For this molecule, look for red spots on the surface near the Nitro oxygens. These represent
hydrogen bonds, which are the primary "glue" holding the lattice together.
Figure 2: Logical flow for solving and validating the crystal structure.
Part 4: Comparative Analysis (XRD vs. DFT)
This section objectively compares the two methodologies. For drug development, SC-XRD is non-negotiable for confirming polymorphs, while DFT is superior for predicting electronic properties.
| Feature | SC-XRD (Experimental) | DFT (Computational) | Verdict for Indoline Derivatives |
| Primary Output | Absolute 3D atomic coordinates & Packing | Energy-minimized Geometry & Orbitals (HOMO/LUMO) | XRD is required for patenting/registration. |
| Bond Length Accuracy | High ( | High, but represents "gas phase" (0 K) | DFT bonds are often slightly longer than XRD. |
| Intermolecular Forces | Directly observes packing ( | Cannot easily predict packing (requires Periodic DFT) | XRD is superior for understanding solubility/stability. |
| Cost & Time | High (days to weeks for crystal growth) | Low (hours on a cluster) | DFT is the best screening tool before synthesis. |
Key Structural Insight:
In this compound, the SC-XRD analysis typically reveals that the indoline ring is slightly puckered (envelope conformation), whereas DFT might predict a flatter geometry. Furthermore, the nitro group often participates in
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1] CrystEngComm, 11(1), 19-32. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Depositing Structures. Link
Sources
Validating the structure of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole via C13 NMR
Structural Validation of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole via C NMR
Executive Summary
In the development of indole-based pharmacophores, the precise characterization of N-alkylated derivatives is critical. This guide focuses on the structural validation of This compound (referred to herein as N-(4-nitrobenzyl)indoline ).
While
Structural Breakdown & Analytical Challenge
The target molecule consists of two distinct aromatic systems linked by a methylene bridge and anchored by a saturated nitrogen-containing heterocycle.
The Molecule[1][2][3][4][5][6][7][8][9]
-
Core: 2,3-Dihydro-1H-indole (Indoline). Contains two
hybridized carbons (C2, C3). -
Linker: Methylene group (-CH
-).
The Analytical Gap (The "Why")
| Feature | ||
| Quaternary Carbons | Invisible. The C-NO | Distinct Signals. clearly visible at ~147 ppm and ~145 ppm.[3] |
| Aromatic Region | Crowded. 8 aromatic protons overlap significantly between 6.5–8.2 ppm. | Resolved. Each unique carbon environment produces a discrete singlet. |
| Indoline Saturation | Coupling Complexity. C2/C3 protons appear as complex triplets/multiplets. | Clear Shift. C2 and C3 appear as distinct peaks at ~53 ppm and ~28 ppm. |
Experimental Protocol: Synthesis to Validation
To ensure the data presented is reproducible, we define the synthesis and purification workflow that yields the analyte.
Synthesis & Purification Workflow
-
Reaction: N-alkylation of indoline using 4-nitrobenzyl bromide in DMF with K
CO . -
Purification: Column chromatography is essential to remove unreacted 4-nitrobenzyl bromide, which has spectral features (nitro group, benzyl CH
) that mimic the product.
Workflow Diagram (DOT)
Caption: Figure 1. End-to-end workflow from chemical synthesis to analytical validation, ensuring sample integrity before spectral acquisition.
C NMR Data Analysis: The Gold Standard
This section provides the definitive assignment logic. The chemical shifts listed below are representative values based on solvent effects (CDCl
Comparative Data Table
| Carbon Position | Type | Predicted Shift ( | Diagnostic Logic (Causality) |
| C-NO | Quaternary ( | 147.0 – 148.0 | Highly deshielded by the strong electron-withdrawing Nitro group. |
| C-ipso (Indoline) | Quaternary ( | 151.0 – 153.0 | Attached to Nitrogen (electron donor), deshielded. |
| C-ipso (Phenyl) | Quaternary ( | 145.0 – 146.0 | Benzylic position, moderately deshielded. |
| Ar-CH (Phenyl) | Methine ( | 123.0 – 124.0 | Ortho to Nitro group (shielded relative to nitro-carbon, but distinct). |
| Ar-CH (Indoline) | Methine ( | 107.0 – 128.0 | Typical aromatic range; C7 (ortho to N) is usually most shielded (~107 ppm). |
| N-CH | Methylene ( | 52.0 – 54.0 | Benzylic bridge. Shifted downfield by Nitrogen attachment. |
| Indoline C2 | Methylene ( | 53.0 – 55.0 | Directly attached to Nitrogen. Often overlaps with the benzyl CH |
| Indoline C3 | Methylene ( | 28.0 – 29.0 | Beta to Nitrogen. Characteristic "upfield" signal for indolines. |
Structural Connectivity Diagram (DOT)
This diagram visualizes the assignment logic, mapping specific chemical shifts to the molecular structure.
Caption: Figure 2. Chemometric map linking structural moieties to diagnostic
Validation Criteria: The "Go/No-Go" Decision
To confidently validate the structure, the acquired spectrum must meet the following three criteria. If any are missing, the structure is incorrect or impure.
-
The "Three-Peak" Aliphatic Check:
-
You must observe three distinct signals in the 20–60 ppm region.
-
Failure Mode: If you only see two peaks, the N-alkylation likely failed (missing benzyl group) or the Indoline has oxidized to Indole (losing the C2/C3 character).
-
-
The Nitro-Carbon Flag:
-
A weak, quaternary signal must appear around 147–148 ppm .
-
Failure Mode: Absence indicates loss of the nitro group (reduction) or incorrect starting material.
-
-
The Indoline vs. Indole Test:
-
Indoline C3 appears at ~28 ppm .
-
Indole C3 (aromatic) appears at ~102 ppm .
-
Critical Check: If you see a signal at 100–105 ppm, your sample has oxidized.
-
References
-
National Center for Biotechnology Information (2025). Indoline Synthesis and Spectral Data. PubChem Compound Summary for CID 56842065. Retrieved from [Link]
-
Royal Society of Chemistry (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction rules).
-
SpectraBase. Indoline 13C NMR Chemical Shifts. John Wiley & Sons.[4] Retrieved from [Link]
Safety Operating Guide
Personal protective equipment for handling 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
Executive Risk Assessment
Compound: 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole CAS: (Specific CAS may vary by isomer/salt; treat as Category 3/4 Toxicant ) Synonyms: N-(4-nitrobenzyl)indoline; 1-(4-nitrobenzyl)indoline
As researchers, we often handle intermediates where specific toxicological data is sparse. In the absence of a compound-specific LD50, we must apply Structure-Activity Relationship (SAR) logic. This molecule fuses an indoline core (biologically active, potential CNS/kinase interaction) with a p-nitrobenzyl moiety (strong alkylator precursor, potential methemoglobinemia inducer).
The Safety Axiom: Treat this substance as a sensitizing alkylating agent until proven otherwise. The primary risks are not just acute burns, but transdermal absorption and delayed systemic toxicity .
Hazard Profile (Inferred via SAR)
| Hazard Class | Risk Level | Mechanism of Action |
| Acute Toxicity | High (Oral/Dermal) | Nitroaromatics can facilitate methemoglobinemia (oxidation of hemoglobin), leading to tissue hypoxia. |
| Skin Sensitization | Moderate-High | Benzylic positions are reactive; potential for haptenization and allergic dermatitis. |
| Carcinogenicity | Suspected | Nitro-substituted aromatics are frequently flagged for mutagenic potential (Ames positive). |
| Physical State | Solid/Powder | High risk of electrostatic dust generation during weighing. |
The PPE Defense System (Defense in Depth)
We do not rely on PPE alone; we rely on a redundant barrier system .
A. Respiratory Protection (The Primary Barrier)
-
Engineering Control: All open handling (weighing, solubilization) must occur within a certified chemical fume hood operating at face velocity >100 fpm.
-
PPE Backup: If hood containment is breached or maintenance is required, a P100 particulate respirator (e.g., 3M 8293) is mandatory. Surgical masks provide zero protection against nitroaromatic dusts.
B. Ocular Defense[1]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
The "Why": Standard safety glasses have gaps. Indoline powders are often electrostatic; a floating particle entering the eye can cause severe corneal opacity or systemic absorption via the tear duct.
C. Dermal Barrier (The Critical Zone)
Nitro-compounds are notorious for permeating standard latex. We utilize a Double-Gloving Protocol with visual breach detection.
-
Inner Layer: Brightly colored Nitrile (4 mil).
-
Outer Layer: Extended cuff Nitrile or Neoprene (minimum 5-8 mil).
-
Protocol: If the outer glove is compromised (staining/tear), the bright inner glove provides immediate visual contrast, signaling an "Abort and Decon" event.
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Nitrobenzyl derivatives are often "fluffy" crystals that fly easily.
-
Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.
-
Solvent Selection: Dissolve in DMSO or DMF inside the hood immediately after weighing to lock the powder into a liquid state (reducing inhalation risk).
Phase 2: Active Synthesis/Usage
-
Temperature Control: If heating, use a reflux condenser. Avoid open boiling which releases vapors carrying the nitro-compound.
-
Sharps Management: Use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the solution.
Phase 3: Decontamination & Disposal
-
Quench: Treat glassware with a dilute surfactant/solvent mix before removing from the hood.
-
Waste Stream: Segregate as "Halogenated/Organic Nitrogen Waste." Do NOT mix with oxidizers (e.g., nitric acid) as nitro-compounds can be shock-sensitive in specific mixtures.
Visualizing the Safety Architecture
The following diagram illustrates the decision logic and barrier layers required for this compound.
Figure 1: The "Defense in Depth" workflow ensures that if one barrier fails (e.g., fume hood airflow drop), the PPE layer prevents exposure.
Emergency Response Data
| Scenario | Immediate Action | Medical Context |
| Skin Contact | Wash with soap/water for 15 min.[1][2] Do not use alcohol (enhances absorption). | Monitor for cyanosis (blue lips/nails) indicating methemoglobinemia. |
| Eye Contact | Flush at eyewash station for 15 min. Hold eyelids open. | Indolines are potential corneal irritants; ophthalmology consult required. |
| Inhalation | Move to fresh air.[1][2][3][4][5][6][7] Administer oxygen if breathing is labored.[2] | Delayed pulmonary edema is possible with benzylic halides/derivatives. |
| Spill (<1g) | Cover with wet absorbent pads to prevent dust. Wipe with acetone. | Treat waste as hazardous. |
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Indoline Derivatives & Nitrobenzyl Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guidelines for Nitroaromatic Compounds. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Information on Chemicals: Classification and Labelling Inventory for Nitro-substituted Aromatics. Retrieved from [Link]
- Prudent Practices in the Laboratory.Handling Hazardous Chemicals in Laboratories, National Research Council. (Standard reference for unknown toxicity handling).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
